ZW4864
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H43ClN6O3 |
|---|---|
分子量 |
607.2 g/mol |
IUPAC 名称 |
(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C33H42N6O3.ClH/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27;/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36);1H/t26-;/m1./s1 |
InChI 键 |
PQRRIGABHUYXRQ-UFTMZEDQSA-N |
手性 SMILES |
CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.Cl |
规范 SMILES |
CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6.Cl |
产品来源 |
United States |
Foundational & Exploratory
Structure-activity relationship of ZW4864 and its analogs
An In-depth Technical Guide to the Structure-Activity Relationship of ZW4864 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of numerous cancers. A key protein-protein interaction (PPI) in this cascade is the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenic target genes. This compound has emerged as a promising, orally bioavailable small-molecule inhibitor that selectively disrupts the β-catenin/BCL9 PPI. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key chemical features that govern its inhibitory activity. We present quantitative data from biochemical and cellular assays, outline the experimental protocols used for their evaluation, and visualize the underlying biological and experimental frameworks.
Introduction: Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, often through mutations in components like APC or β-catenin itself, leads to the accumulation of nuclear β-catenin. This accumulated β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, including BCL9, to drive the expression of genes involved in cell proliferation, survival, and metastasis.[1][2]
The interaction between β-catenin and BCL9 is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[1][2] this compound is a small molecule designed to specifically inhibit this PPI, thereby suppressing Wnt/β-catenin-dependent cancer cell growth.[3] This document explores the SAR of this compound, providing insights for the rational design of next-generation β-catenin/BCL9 inhibitors.
Mechanism of Action of this compound
This compound directly binds to β-catenin and selectively disrupts its interaction with BCL9. This inhibitory action spares the interaction between β-catenin and E-cadherin, which is crucial for normal cell adhesion. The disruption of the β-catenin/BCL9 complex prevents the recruitment of other co-activators to the transcriptional machinery, leading to the downregulation of Wnt target genes such as AXIN2 and CCND1 (cyclin D1). Consequently, this compound can induce apoptosis and inhibit the growth and invasiveness of cancer cells with hyperactive Wnt/β-catenin signaling.
Structure-Activity Relationship of this compound and its Analogs
The development of this compound and its analogs has revealed several key structural features that are critical for its inhibitory activity against the β-catenin/BCL9 PPI.
Core Scaffold and Key Moieties
The chemical structure of this compound features a central piperidine ring, a 1H-pyrazol group, and a piperazine moiety. SAR studies have demonstrated that modifications to these groups can significantly impact the compound's potency.
Quantitative SAR Data
The inhibitory activities of this compound and its analogs have been quantified using biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibition of β-catenin/BCL9 PPI by this compound and Analogs
| Compound | Modification | Ki (μM) vs. β-catenin/BCL9 PPI | IC50 (μM) vs. β-catenin/BCL9 PPI | Reference |
| This compound | - | 0.76 | 0.87 | |
| Analog 7 | Isopropyl instead of 1H-pyrazol | 2.66 | - | |
| Analog 17 | Indazole instead of 1H-pyrazol | 8.0 | - | |
| Analog 18 | 7-azaindole instead of 1H-pyrazol | 0.85 | - | |
| Analog 16 (enantiomer of this compound) | R-enantiomer | 32 | - | |
| Analog 19 | Morpholine instead of piperazine | 32 | - | |
| Analog 20 | Piperidine instead of piperazine | 43 | - | |
| Analog 21 | N-ethyl substituent | - | - | |
| Analog 22 | N-ethoxyethyl substituent | - | - | |
| Compound 21 | 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide derivative | 2.7 | - |
Table 2: Cellular Activity of this compound and Analogs in TOPFlash Luciferase Reporter Assays
| Compound | Cell Line | Condition | IC50 (μM) | Reference |
| This compound | HEK293 | β-catenin expressing | 11 | |
| This compound | SW480 | - | 7.0 | |
| This compound | MDA-MB-468 | Wnt3a-activated | 6.3 | |
| Compound 21 | SW480 | - | ~10 |
Key SAR Insights
-
The 1H-Pyrazol Group: This moiety is crucial for potent inhibition. Replacing it with an isopropyl group (Analog 7) or an indazole (Analog 17) leads to a significant loss of activity. However, a 7-azaindole (Analog 18) maintains comparable potency to this compound.
-
Stereochemistry: The stereochemistry of the central piperidine ring is critical. The enantiomer of this compound (Analog 16) is substantially less active, indicating a specific stereochemical requirement for binding to β-catenin.
-
The Piperazine Moiety: This group is essential for activity. Replacing it with a morpholine (Analog 19) or a piperidine (Analog 20) results in a dramatic decrease in inhibitory potency. The positive charge on the piperazine is thought to be important for the interaction.
-
N-Alkyl Substituents: Linear N-alkyl substituents, such as an N-ethyl group (Analog 21) or an N-ethoxyethyl group (Analog 22), on the piperazine moiety can maintain low micromolar inhibitory affinities.
-
Further Optimization: Derivatives such as Compound 21, which features a 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide scaffold, have shown improved cellular activity compared to this compound.
Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of biochemical and cell-based assays. Below are the methodologies for the key experiments cited.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to quantify the disruption of the β-catenin/BCL9 PPI in a high-throughput format.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. This proximity generates a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
-
Methodology:
-
Reactions are typically performed in a 384-well plate in an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).
-
His-tagged full-length β-catenin is mixed with a biotinylated BCL9 peptide.
-
The test compound (e.g., this compound or an analog) is added at various concentrations.
-
Nickel chelate acceptor beads (binding to His-tagged β-catenin) and streptavidin-coated donor beads (binding to biotinylated BCL9) are added.
-
The plate is incubated in the dark to allow for binding and signal generation.
-
The signal is read on a plate reader capable of detecting AlphaScreen signals.
-
IC50 values are calculated from the dose-response curves.
-
TOPFlash/FOPFlash Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Principle: The TOPFlash reporter contains TCF/LEF binding sites upstream of a luciferase gene. High Wnt signaling leads to high luciferase expression. The FOPFlash reporter has mutated TCF/LEF sites and serves as a negative control. The ratio of TOPFlash to FOPFlash activity indicates specific Wnt pathway activation.
-
Methodology:
-
Cancer cell lines with active Wnt signaling (e.g., SW480) or cells engineered to express β-catenin (e.g., HEK293) are used.
-
Cells are co-transfected with the TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase plasmid (as a transfection control).
-
Cells are treated with various concentrations of the test compound.
-
After an incubation period (e.g., 24-48 hours), cells are lysed.
-
Firefly (from TOP/FOPFlash) and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
IC50 values are determined from the dose-response curves of normalized TOPFlash activity.
-
Surface Plasmon Resonance (SPR)
SPR is used as an orthogonal biophysical assay to confirm the binding and competitive inhibition of the β-catenin/BCL9 PPI.
-
Principle: SPR measures the binding of an analyte (e.g., β-catenin) to a ligand (e.g., BCL9 peptide) immobilized on a sensor chip. The binding causes a change in the refractive index at the sensor surface, which is detected in real-time. A competitive assay format is used to assess inhibitors.
-
Methodology:
-
A BCL9 peptide is immobilized on a sensor chip.
-
β-catenin is injected over the surface to confirm binding.
-
For competitive inhibition, β-catenin is pre-incubated with various concentrations of the test compound before being injected over the BCL9-coated surface.
-
The reduction in the binding signal of β-catenin in the presence of the inhibitor is measured.
-
IC50 values can be derived from the inhibition data.
-
Pharmacokinetics and In Vivo Efficacy
This compound has demonstrated favorable pharmacokinetic properties. In mice, it exhibits an oral bioavailability of 83%. Oral administration of this compound has been shown to suppress the expression of β-catenin target genes in patient-derived xenograft models.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying β-catenin biology and a promising lead compound for the development of new cancer therapeutics. The SAR studies have elucidated the key structural requirements for inhibiting the β-catenin/BCL9 PPI. Future efforts will likely focus on optimizing the potency and drug-like properties of this compound analogs to enhance their therapeutic potential. The development of more potent and selective inhibitors, guided by the SAR insights presented here, holds the promise of a novel therapeutic strategy for Wnt-driven cancers.
References
- 1. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Interaction of ZW4864 with β-Catenin
This technical guide provides an in-depth overview of the binding affinity and experimental protocols related to the interaction between the small molecule inhibitor ZW4864 and its target protein, β-catenin. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Introduction
This compound is a drug-like small molecule developed as an inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers.[1][2][3] this compound functions by directly binding to β-catenin and selectively disrupting its interaction with B-cell lymphoma 9 (BCL9), a crucial coactivator for β-catenin-mediated transcription.[1][2] This disruption leads to the downregulation of oncogenic target genes, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.
Binding Affinity of this compound and β-Catenin
The binding affinity of this compound to β-catenin has been quantitatively determined using biochemical assays. The data from these experiments are summarized in the table below.
| Parameter | Value | Method | Notes |
| KD | 0.77 ± 0.063 μM | AlphaScreen Saturation Binding Assay | Determined using biotinylated this compound and purified full-length β-catenin. |
| Ki | 0.76 μM | AlphaScreen Competitive Inhibition Assay | Represents the inhibitory constant of this compound in disrupting the β-catenin/BCL9 protein-protein interaction. |
Note: Specific kinetic parameters such as the association rate constant (ka) and dissociation rate constant (kd) for the this compound/β-catenin interaction were not available in the reviewed literature.
Experimental Protocols
The primary method used to determine the binding affinity of this compound to β-catenin was the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
AlphaScreen Saturation Binding Assay Protocol
This protocol outlines the steps for determining the direct binding affinity (KD) between biotinylated this compound and full-length β-catenin.
1. Materials and Reagents:
- Biotinylated this compound (Biotin-ZW4864)
- Purified full-length β-catenin protein
- Streptavidin-coated donor beads
- Anti-β-catenin antibody conjugated to acceptor beads
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well microplates
2. Procedure:
- A constant concentration of purified full-length β-catenin is incubated with increasing concentrations of Biotin-ZW4864 in the assay buffer in a 384-well microplate.
- Streptavidin-coated donor beads and anti-β-catenin antibody-conjugated acceptor beads are added to the mixture.
- The plate is incubated in the dark at room temperature to allow for binding to reach equilibrium.
- The plate is read using an AlphaScreen-compatible microplate reader. The donor beads, when excited at 680 nm, generate singlet oxygen, which diffuses to the nearby acceptor beads if they are in proximity due to the binding interaction. This triggers a chemiluminescent signal at 520-620 nm.
- The resulting signal is plotted against the concentration of Biotin-ZW4864, and the KD value is determined by fitting the data to a saturation binding curve using appropriate software.
Pull-Down Assay for Confirmation of Binding
To further validate the direct interaction, a pull-down assay was performed.
1. Materials and Reagents:
- Biotin-ZW4864
- Purified full-length β-catenin or SW480 cell lysates
- Streptavidin-conjugated beads (e.g., streptavidin-agarose)
- Lysis buffer
- Wash buffer
- SDS-PAGE gels and Western blot reagents
- Anti-β-catenin antibody
2. Procedure:
- Biotin-ZW4864 is incubated with either purified full-length β-catenin or cell lysates from the SW480 cell line (which has high levels of β-catenin).
- Streptavidin-conjugated beads are added to the mixture to capture the Biotin-ZW4864 and any interacting proteins.
- The beads are washed multiple times to remove non-specific binding proteins.
- The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting.
- The membrane is probed with an anti-β-catenin antibody to detect the presence of β-catenin that was pulled down with Biotin-ZW4864.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the relevant biological pathway and a generalized experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound and β-catenin binding affinity.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
ZW4864: A Technical Guide to its Role in Downregulating Oncogenic Target Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZW4864 is a potent, orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the transcription of key oncogenic target genes, leading to reduced cancer cell proliferation, invasiveness, and induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions by directly binding to β-catenin, thereby sterically hindering its interaction with BCL9.[3] This selective disruption prevents the recruitment of BCL9 and its associated coactivators to the β-catenin/T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) transcriptional complex in the nucleus. Consequently, the transcription of Wnt target genes, which are crucial for cancer cell survival and proliferation, is downregulated. Notably, this compound's inhibitory action is specific to the β-catenin/BCL9 interaction and does not interfere with the interaction between β-catenin and E-cadherin, which is vital for normal cell-cell adhesion.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line / Conditions | IC50 / Ki Value | Reference |
| AlphaScreen Assay | β-catenin/BCL9 PPI | Biochemical Assay | Ki = 0.76 µM | |
| AlphaScreen Assay | β-catenin/BCL9 PPI | Biochemical Assay | IC50 = 0.87 µM | |
| TOPFlash Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | HEK293 (β-catenin expressing) | IC50 = 11 µM | |
| TOPFlash Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | SW480 | IC50 = 7.0 µM | |
| TOPFlash Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | MDA-MB-468 (Wnt3a-activated) | IC50 = 6.3 µM |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (72h treatment) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.6 µM | |
| HCT-116 | Colorectal Carcinoma | 76 µM | |
| SW480 | Colorectal Adenocarcinoma | Data not specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified |
Table 3: In Vivo Pharmacokinetics of this compound
| Parameter | Species | Dosage | Value | Reference |
| Oral Bioavailability (F) | Mouse | 20 mg/kg (p.o.) | 83% |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound inhibits this pathway.
Caption: this compound inhibits the Wnt/β-catenin pathway by blocking β-catenin/BCL9 interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
β-catenin/BCL9 AlphaScreen Assay
This assay quantitatively measures the inhibitory effect of this compound on the β-catenin/BCL9 protein-protein interaction.
Caption: Workflow for the β-catenin/BCL9 AlphaScreen assay.
Protocol:
-
Reagent Preparation:
-
All dilutions are performed in an assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add biotinylated BCL9 peptide (final concentration ~5 nM), His-tagged full-length β-catenin (final concentration ~5 nM), and the desired concentration of this compound.
-
Incubate for 30 minutes at room temperature.
-
Add streptavidin-coated donor beads and nickel chelate acceptor beads (final concentration ~10 µg/mL each).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The percentage of inhibition is calculated relative to DMSO-treated controls.
-
IC50 and Ki values are determined by fitting the data to a dose-response curve.
-
TOPFlash/FOPFlash Luciferase Reporter Assay
This cell-based assay measures the effect of this compound on TCF/LEF-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Seed SW480 cells in 96-well plates.
-
Co-transfect cells with either TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) reporter plasmids, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the DMSO-treated control.
-
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to quantify the mRNA expression levels of β-catenin target genes.
Caption: Workflow for RT-qPCR analysis of target gene expression.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat SW480 or Wnt3a-activated MDA-MB-231 cells with this compound (typically 10-40 µM) for 24 hours.
-
Isolate total RNA using a commercial kit following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform real-time PCR using SYBR Green master mix and primers specific for the target genes (e.g., AXIN2, CCND1, LEF1, BCL9L) and a housekeeping gene (e.g., HPRT).
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of β-catenin target genes.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat SW480 or Wnt3a-activated MDA-MB-231 cells with this compound (10-40 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Axin2, Cyclin D1, and a loading control (e.g., β-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Patient-Derived Xenograft (PDX) Model
In vivo efficacy of this compound is assessed using patient-derived tumor xenografts in immunodeficient mice.
Protocol:
-
Tumor Implantation:
-
Implant tumor fragments from a patient with a relevant cancer type (e.g., triple-negative breast cancer) subcutaneously into immunodeficient mice.
-
-
Compound Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) at a specified dose (e.g., 90 mg/kg).
-
-
Monitoring and Analysis:
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, collect tumors for analysis of target gene expression by RT-qPCR and/or Western blotting.
-
Conclusion
This compound represents a promising therapeutic agent that targets a key node in the oncogenic Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/BCL9 interaction leads to the downregulation of critical target genes involved in cancer progression. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Zanidatamab (ZW25) on Cancer Cell Invasion and Metastasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. This complex process involves cancer cells invading surrounding tissues, intravasating into blood or lymphatic vessels, surviving in circulation, extravasating at a secondary site, and proliferating to form a secondary tumor. The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and motility of cancer cells. Overexpression of HER2 is associated with aggressive tumor behavior and an increased risk of metastasis in various cancers, including breast, gastric, and biliary tract cancers.[1][2]
Zanidatamab (also known as ZW25) is a biparatopic, humanized monoclonal antibody that targets two distinct epitopes on the extracellular domain of HER2.[3] This unique binding property leads to a multifaceted anti-tumor activity, including the inhibition of HER2 signaling, enhanced receptor internalization and degradation, and robust immune-mediated cytotoxicity.[4][5] Zanidatamab has received accelerated approval from the FDA for the treatment of previously treated, unresectable or metastatic HER2-positive biliary tract cancer, highlighting its clinical efficacy in the metastatic setting. This technical guide provides an in-depth analysis of the known and inferred effects of Zanidatamab on cancer cell invasion and metastasis, based on its mechanism of action and available clinical data.
Zanidatamab's Mechanism of Action and its Implications for Invasion and Metastasis
Zanidatamab's unique biparatopic binding to HER2 initiates a cascade of events that collectively inhibit the metastatic potential of cancer cells.
Inhibition of HER2 Signaling Pathways
HER2 signaling is a central driver of cell motility and invasion. Upon activation, HER2 forms homodimers or heterodimers with other HER family members, leading to the activation of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways regulate the expression and activity of proteins involved in cytoskeletal rearrangement, cell adhesion, and extracellular matrix degradation – all critical steps in cancer cell invasion.
By binding to two distinct HER2 epitopes, Zanidatamab induces a more profound inhibition of HER2 signaling compared to monospecific antibodies. This enhanced blockade of downstream signaling is expected to reduce the expression and activation of key effectors of invasion and metastasis.
Caption: Zanidatamab's inhibition of HER2 signaling pathways.
Immune-Mediated Cytotoxicity
Zanidatamab's Fc domain can engage immune effector cells, leading to antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Furthermore, Zanidatamab has been shown to induce potent complement-dependent cytotoxicity (CDC). These immune-mediated mechanisms of action are crucial for eliminating cancer cells, including those that have disseminated to distant sites, thereby preventing the formation of micrometastases and overt metastatic lesions.
Clinical Efficacy of Zanidatamab in Metastatic Cancers
The clinical development of Zanidatamab has demonstrated significant anti-tumor activity in patients with advanced or metastatic HER2-positive cancers. The following tables summarize key efficacy data from clinical trials, underscoring Zanidatamab's ability to control metastatic disease.
Table 1: Efficacy of Zanidatamab in HER2-Positive Metastatic Gastroesophageal Adenocarcinoma (mGEA)
| Clinical Trial | Treatment Arm | Number of Patients | Confirmed Objective Response Rate (cORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | 30-month Overall Survival (OS) |
| Phase 2 (NCT03929666) | Zanidatamab + Chemotherapy | 41 | 84% | 18.7 months | 15.2 months | 59% |
Table 2: Efficacy of Zanidatamab in Previously Treated HER2-Positive Biliary Tract Cancer (BTC)
| Clinical Trial | Number of Patients | Confirmed Objective Response Rate (cORR) | Median Duration of Response (mDOR) | Median Overall Survival (mOS) |
| HERIZON-BTC-01 (Phase 2b, NCT04466891) | 80 | 41.3% | 14.9 months | 15.5 months |
Experimental Protocols for Assessing Anti-Invasive and Anti-Metastatic Effects
While specific preclinical data on Zanidatamab's direct effects on cell invasion and metastasis are not extensively published, the following are standard experimental protocols that can be employed to evaluate these effects for a therapeutic antibody.
Boyden Chamber Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Preparation of Inserts: Coat the upper surface of a porous membrane insert (typically 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract. Allow the Matrigel to solidify.
-
Cell Preparation: Culture HER2-positive cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber of the Boyden chamber plate.
-
Cell Seeding: Seed the prepared cancer cells in the upper chamber of the insert in the presence or absence of varying concentrations of Zanidatamab.
-
Incubation: Incubate the plate for a period that allows for cell invasion (typically 12-48 hours).
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in multiple fields under a microscope or quantify the stain after extraction.
-
-
Data Interpretation: A decrease in the number of invading cells in the Zanidatamab-treated groups compared to the control group indicates an inhibitory effect on cell invasion.
Caption: Workflow for a Boyden chamber invasion assay.
Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on cell migration.
Protocol:
-
Cell Seeding: Seed HER2-positive cancer cells in a culture plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of Zanidatamab or a control vehicle.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the wound at each time point.
-
Data Interpretation: A delay in wound closure in the Zanidatamab-treated groups compared to the control group indicates an inhibitory effect on cell migration.
Caption: Workflow for a wound healing (scratch) assay.
A Note on ZW4864: A Different Molecule with Anti-Invasive Properties
Initial literature searches may sometimes conflate Zanidatamab (ZW25) with this compound. It is crucial to distinguish between these two compounds. This compound is a small molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. Aberrant activation of the Wnt/β-catenin signaling pathway is strongly associated with cancer invasion and metastasis.
Mechanism of Action of this compound
This compound disrupts the interaction between β-catenin and its coactivator BCL9, which is essential for the transcription of Wnt target genes that promote invasion and metastasis.
Caption: this compound's inhibition of the β-catenin/BCL9 interaction.
Preclinical Data on this compound's Anti-Invasive Effects
Preclinical studies have shown that this compound can abrogate the invasiveness of β-catenin-dependent cancer cells.
Table 3: In Vitro Activity of this compound
| Parameter | Value | Reference |
| β-catenin/BCL9 PPI IC50 | 0.87 µM | |
| β-catenin/BCL9 PPI Ki | 0.76 µM | |
| SW480 cell TOPFlash IC50 | 7.0 µM | |
| Wnt3a-activated MDA-MB-468 cell TOPFlash IC50 | 6.3 µM |
Conclusion
Zanidatamab represents a significant advancement in the treatment of HER2-positive metastatic cancers. Its unique biparatopic design leads to a multi-pronged attack on HER2-driven tumorigenesis. While direct preclinical evidence on its effects on cancer cell invasion and metastasis is emerging, its profound inhibition of HER2 signaling and potent immune-mediated cytotoxicity provide a strong rationale for its observed clinical efficacy in controlling metastatic disease. Further research employing assays such as the Boyden chamber and wound healing assays will be instrumental in quantifying the direct anti-invasive and anti-migratory properties of Zanidatamab and further elucidating its role in combating cancer metastasis. It is also important for researchers to distinguish Zanidatamab (ZW25) from other investigational compounds like this compound, which targets a different oncogenic pathway to inhibit cancer cell invasion.
References
- 1. A phase 2 trial of zanidatamab in HER2-overexpressed advanced endometrial carcinoma and carcinosarcoma (ZW25-IST-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Zanidatamab: New Frontier in HER2-Positive Biliary Tract Cancer [oncdata.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Investigating the Oral Bioavailability of ZW4864 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation into the oral bioavailability of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in mouse models. The information presented is compiled from publicly available research to assist in the design and execution of similar preclinical studies.
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound has been assessed in C57BL/6 mice, revealing favorable pharmacokinetic properties.[1][2] The key quantitative data from these studies are summarized below.
| Parameter | Value | Mouse Strain | Dosage (Oral) | Reference |
| Oral Bioavailability (F) | 83% | C57BL/6 | 20 mg/kg | [1] |
| Dose for Efficacy Studies | 90 mg/kg | PDX Model | Daily | [1] |
Table 1: Pharmacokinetic Parameters of this compound in Mice
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for key experiments involved in determining the oral bioavailability and in vivo efficacy of this compound.
Animal Models
-
Pharmacokinetic Studies: C57BL/6 mice were utilized for the pharmacokinetic analysis of this compound.[2]
-
Efficacy Studies: A patient-derived xenograft (PDX) model of triple-negative breast cancer (TNBC), specifically PDX 4013, was used to evaluate the in vivo anti-tumor effects of this compound.
Formulation and Administration
This compound demonstrates good aqueous solubility (>3 mM) and can be dissolved in various vehicles. For in vivo studies, the following formulations have been reported:
-
Solubility: this compound is soluble in saline (0.9% NaCl), a mixture of EtOH/saline (5/95), or a combination of DMSO/Tween-80/H₂O (10/10/80).
-
Oral Administration: For both pharmacokinetic and efficacy studies, this compound was administered orally (p.o.) via gavage. In the efficacy study, the compound was administered in saline.
Pharmacokinetic Study Protocol
The following is a generalized protocol based on the available information for determining the pharmacokinetic profile of this compound in C57BL/6 mice.
-
Dosing: Administer a single oral dose of 20 mg/kg this compound to a cohort of C57BL/6 mice.
-
Blood Sampling: Collect blood samples at various time points post-administration. While specific time points for this compound are not detailed in the primary literature, a typical schedule for oral PK studies would include pre-dose (0 h), and multiple time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Process the collected blood samples to separate plasma.
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F), from the plasma concentration-time data.
In Vivo Efficacy Study Protocol (PDX Model)
The following protocol outlines the key steps for assessing the in vivo efficacy of this compound in a TNBC PDX model.
-
Tumor Implantation: Implant tumor fragments from the TNBC PDX model (e.g., PDX 4013) into immunocompromised mice.
-
Tumor Growth and Staging: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer this compound orally at a dose of 90 mg/kg daily to the treatment group. The control group should receive the vehicle (saline).
-
Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for pharmacodynamic analysis to confirm target engagement. This can include:
-
qRT-PCR: Isolate RNA from tumor tissue and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of β-catenin target genes (e.g., AXIN2, CCND1).
-
Western Blot: Prepare protein lysates from tumor tissue to analyze the expression levels of target proteins.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
References
Unraveling the Specificity of ZW4864: A Technical Guide to its Selective Inhibition of the β-catenin/BCL9 Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular selectivity of ZW4864, a potent and orally bioavailable small-molecule inhibitor. This compound is distinguished by its preferential disruption of the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9) over the interaction between β-catenin and E-cadherin. This selectivity is crucial for its therapeutic potential, as it allows for the specific targeting of the oncogenic Wnt/β-catenin signaling pathway while sparing the vital cell-cell adhesion functions mediated by the β-catenin/E-cadherin complex. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Analysis of this compound's Binding Affinity and Inhibitory Activity
The selectivity of this compound is quantitatively demonstrated through various biochemical and cellular assays. The following tables summarize the key inhibitory constants and cellular effects of this compound, highlighting its potent and specific disruption of the β-catenin/BCL9 interaction.
| Interaction | Parameter | Value (μM) | Assay | Reference |
| β-catenin / BCL9 | Ki | 0.76 | AlphaScreen | [1][2] |
| β-catenin / BCL9 | IC50 | 0.87 | AlphaScreen | [1][2] |
| β-catenin / E-cadherin | IC50 | >200 (calculated)¹ | AlphaScreen | [3] |
¹Based on a reported 229-fold selectivity for β-catenin/BCL9 over β-catenin/E-cadherin PPIs.
| Cellular Assay | Cell Line | Parameter | Value (μM) | Reference |
| TOPFlash Luciferase Reporter | HEK293 (β-catenin expressing) | IC50 | 11 | |
| TOPFlash Luciferase Reporter | SW480 | IC50 | 7.0 | |
| TOPFlash Luciferase Reporter | MDA-MB-468 (Wnt3a-activated) | IC50 | 6.3 |
Signaling Pathways
To understand the significance of this compound's selectivity, it is essential to visualize the distinct roles of the β-catenin/BCL9 and β-catenin/E-cadherin complexes.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the selectivity of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PPI Inhibition
This assay was employed to quantify the inhibitory effect of this compound on the β-catenin/BCL9 and β-catenin/E-cadherin interactions in a high-throughput format.
Methodology:
-
Reagents:
-
Full-length human β-catenin with an N-terminal His6-tag.
-
Biotinylated human BCL9 HD2 peptide (residues 350-375).
-
Biotinylated human E-cadherin peptide (residues 824-877).
-
This compound serially diluted in DMSO.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.
-
-
Procedure for β-catenin/BCL9 Inhibition Assay:
-
In a 384-well plate, 5 nM of biotinylated BCL9 peptide and 10 nM of His-tagged β-catenin were incubated with varying concentrations of this compound.
-
The final volume was brought to 10 µL with assay buffer.
-
The plate was incubated for 1 hour at room temperature.
-
5 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (10 µg/mL each) in assay buffer was added.
-
The plate was incubated for another hour at room temperature in the dark.
-
The AlphaScreen signal was read on an EnVision plate reader.
-
-
Procedure for β-catenin/E-cadherin Selectivity Assay:
-
The protocol is similar to the BCL9 assay, but with the substitution of 5 nM biotinylated E-cadherin peptide for the BCL9 peptide.
-
-
Data Analysis:
-
The percentage of inhibition was calculated relative to DMSO controls.
-
IC50 values were determined by fitting the dose-response curves using a nonlinear regression model.
-
Ki values were calculated using the Cheng-Prusoff equation.
-
Co-Immunoprecipitation (Co-IP) for Cellular PPI Disruption
Co-IP assays were performed to validate the disruption of the endogenous β-catenin/BCL9 interaction by this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
HCT116 cells were cultured to ~80% confluency.
-
Cells were treated with either DMSO (vehicle control) or varying concentrations of this compound for 24 hours.
-
-
Cell Lysis:
-
Cells were washed with ice-cold PBS and lysed in IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates were cleared by centrifugation.
-
-
Immunoprecipitation:
-
An antibody against β-catenin was added to the cleared cell lysates and incubated overnight at 4°C with gentle rotation.
-
Protein A/G magnetic beads were added and incubated for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
The beads were washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
The bound protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
The eluted samples were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against BCL9 and β-catenin, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Selectivity Assessment:
-
To assess selectivity, a similar Co-IP protocol was followed, but the blot was probed with an anti-E-cadherin antibody to confirm that the β-catenin/E-cadherin interaction was not disrupted by this compound.
-
Conclusion
This compound demonstrates remarkable selectivity for the β-catenin/BCL9 protein-protein interaction over the β-catenin/E-cadherin interaction. This specificity, quantified by a significant difference in inhibitory constants, is critical for its therapeutic profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective inhibitors targeting the Wnt/β-catenin signaling pathway. The ability of this compound to specifically modulate the transcriptional activity of β-catenin without disrupting its essential role in cell adhesion underscores its potential as a targeted cancer therapeutic.
References
Methodological & Application
ZW4864 In Vitro Assay Application Notes and Protocols for Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZW4864 is an orally active and selective small-molecule inhibitor that targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3] In many cancers, aberrant Wnt/β-catenin signaling leads to the accumulation of nuclear β-catenin, which then associates with co-activators like BCL9 to drive the transcription of oncogenic target genes. This compound disrupts the β-catenin/BCL9 complex, thereby suppressing downstream signaling, inhibiting cancer cell growth, and promoting apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action: β-catenin/BCL9 Inhibition
This compound directly binds to β-catenin, selectively disrupting its interaction with BCL9 while not affecting the interaction between β-catenin and E-cadherin. This targeted inhibition leads to the downregulation of oncogenic β-catenin target genes and a reduction in the invasive potential of cancer cells dependent on this signaling pathway.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
Table 1: Inhibitory Constants of this compound
| Assay Type | Parameter | Value (μM) |
| β-catenin/BCL9 PPI | Kᵢ | 0.76 |
| β-catenin/BCL9 PPI | IC₅₀ | 0.87 |
Table 2: IC₅₀ Values from Luciferase Reporter Assays
| Cell Line | Assay Condition | IC₅₀ (μM) |
| HEK293 | β-catenin expressing | 11 |
| SW480 | - | 7.0 |
| MDA-MB-468 | Wnt3a-activated | 6.3 |
Table 3: IC₅₀ Values from Cell Growth/Viability Assays
| Cell Line | Assay Type | IC₅₀ (μM) |
| HCT116 | MTS | > 76 |
| MDA-MB-231 | MTS | 25.5 |
Note: Data for HCT116 and MDA-MB-231 are derived from studies on this compound and its more potent derivative, compound 21. The values for this compound itself were reported to be higher than those for compound 21.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for the MTS cell viability assay.
Materials:
-
Cancer cell lines (e.g., SW480, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration may range from 10 µM to 40 µM or higher, depending on the cell line.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Materials:
-
Cancer cell lines (e.g., HEK293, SW480)
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. For some cell lines like MDA-MB-468, stimulation with Wnt3a may be required to activate the pathway.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
The ratio of TOPFlash to FOPFlash activity indicates the specific β-catenin-mediated transcriptional activation.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA levels of β-catenin target genes, such as Axin2 and Cyclin D1.
Materials:
-
Cancer cell lines (e.g., SW480, MDA-MB-231)
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (Axin2, Cyclin D1) and a housekeeping gene (e.g., HPRT, GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM to 40 µM) or vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Apoptosis Assay by Annexin V Staining
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF10A)
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 10 µM to 40 µM) for 72 hours. Include both a cancer cell line with hyperactive β-catenin signaling and a control cell line (e.g., MCF10A).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
References
Application Notes and Protocols for ZW4864 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZW4864 is an orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3] Aberrant Wnt/β-catenin signaling is a critical pathway in the development and progression of numerous cancers. By disrupting the β-catenin/BCL9 complex, this compound aims to suppress the transcription of oncogenic target genes, thereby inhibiting tumor growth and survival.[1][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of this compound in in vivo xenograft models, primarily focusing on patient-derived xenografts (PDX) of triple-negative breast cancer (TNBC).
Mechanism of Action
This compound functions by binding to β-catenin and disrupting its interaction with BCL9, a key coactivator required for the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. This disruption leads to the downregulation of Wnt signaling target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival. This targeted approach is designed to selectively impact cancer cells with hyperactive Wnt/β-catenin signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical in vivo studies of this compound.
| Parameter | Details | Reference |
| Xenograft Model | Patient-Derived Xenograft (PDX) - PDX 4013 (Triple-Negative Breast Cancer) | |
| Animal Model | Immunocompromised SCID/Beige mice | |
| Dosage | 90 mg/kg | |
| Administration Route | Oral (p.o.) | |
| Vehicle | Saline | |
| Dosing Schedule | Daily for 5 days (for pharmacodynamic studies) | |
| Pharmacokinetics (in C57BL/6 mice) | 20 mg/kg (p.o.) | |
| Oral Bioavailability (in C57BL/6 mice) | 83% | |
| Reported Efficacy | Variation in tumor growth observed in the PDX model. Effective suppression of β-catenin target gene expression. | |
| Toxicity | No significant decrease in body weight or major toxicity issues were observed over the 5-day treatment period. |
Experimental Protocols
This section provides a detailed methodology for conducting in vivo xenograft studies with this compound, based on the available literature and general best practices for such experiments.
Xenograft Model Establishment
-
Cell Line-Derived Xenograft (CDX) Models:
-
Culture selected cancer cell lines (e.g., SW480, MDA-MB-231) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ to 10 x 10⁷ cells/mL.
-
For subcutaneous implantation, inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
To enhance tumor formation, cells can be mixed with an equal volume of Matrigel prior to injection.
-
-
Patient-Derived Xenograft (PDX) Models:
-
Obtain fresh tumor tissue from consenting patients under ethically approved protocols.
-
Implant small fragments (approximately 20-30 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or SCID/Beige).
-
Once tumors are established, they can be serially passaged in subsequent cohorts of mice for expansion. For the this compound study, PDX 4013 cells were implanted into the mammary fat pad of SCID/Beige mice.
-
This compound Formulation and Administration
-
Preparation of this compound Formulation:
-
This compound is soluble in aqueous solutions. For the reported in vivo studies, it was dissolved in saline (0.9% NaCl).
-
Prepare the dosing solution fresh each day. Calculate the required amount of this compound based on the mean body weight of the mice in each group and the target dose (e.g., 90 mg/kg).
-
Ensure the final volume for oral gavage is appropriate for the size of the mice (typically 100-200 µL).
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control (saline) to the respective groups of mice via oral gavage.
-
For the pharmacodynamic study of this compound, a daily administration schedule was followed.
-
Tumor Monitoring and Efficacy Evaluation
-
Tumor Measurement:
-
Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Body Weight and Health Monitoring:
-
Record the body weight of each mouse 2-3 times per week to monitor for any treatment-related toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the tumors.
-
For the this compound study, tumor tissue was collected 3 hours after the last dose.
-
Process the tumor tissue for downstream analysis, such as quantitative real-time PCR (qPCR) to assess the expression of β-catenin target genes (e.g., Axin2, CCND1).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow for In Vivo Xenograft Study
Caption: General experimental workflow for an in vivo xenograft study with this compound.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Preparing ZW4864 stock solution and working concentrations
A Selective Inhibitor of the β-catenin/BCL9 Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZW4864 is an orally active and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3][4] By binding to β-catenin, this compound selectively disrupts the β-catenin/BCL9 interaction, which is a critical step in the canonical Wnt signaling pathway.[2] Aberrant activation of this pathway is implicated in the progression of numerous cancers. This compound dose-dependently suppresses β-catenin signaling, leading to the downregulation of oncogenic target genes and the inhibition of cancer cell growth and invasiveness. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro cellular assays.
Mechanism of Action
This compound functions by directly binding to β-catenin, thereby preventing its association with the coactivator BCL9. This disruption is selective, as the interaction between β-catenin and E-cadherin is not affected. The inhibition of the β-catenin/BCL9 complex formation prevents the transcription of Wnt target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.
Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Activity
| Property | Value | Reference |
| Molecular Weight | 607.20 g/mol | |
| Ki (β-catenin/BCL9 PPI) | 0.76 µM | |
| IC50 (β-catenin/BCL9 PPI) | 0.87 µM | |
| IC50 (TOPFlash Assay, HEK293) | 11 µM | |
| IC50 (TOPFlash Assay, SW480) | 7.0 µM | |
| IC50 (TOPFlash Assay, MDA-MB-468) | 6.3 µM | |
| IC50 (Cell Growth, MDA-MB-468) | 9.6 µM |
Table 2: Stock Solution Preparation and Storage
| Solvent | Recommended Concentration | Storage Temperature | Shelf Life | Reference |
| DMSO | ≥20.8 mg/mL | -20°C | 1 month | |
| -80°C | 6 months |
Table 3: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Lines | Concentration Range | Incubation Time | Reference |
| Gene Expression (qPCR) | SW480, MDA-MB-231 | 10 - 40 µM | 24 hours | |
| Protein Expression (Western Blot) | SW480, MDA-MB-231 | 10 - 40 µM | 24 hours | |
| Apoptosis/Cell Viability | MDA-MB-231, MDA-MB-468 | 10 - 40 µM | 72 hours | |
| Cell Migration (Wound Healing) | MDA-MB-231 | Not specified (0.2% DMSO as vehicle) | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 607.20 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, the required volume of DMSO is approximately 164.7 µL.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of this compound Working Concentrations for In Vitro Assays
This protocol describes the serial dilution of the this compound stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile filter tips
Procedure:
Figure 2: General workflow for preparing this compound working concentrations.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in culture medium. This helps to minimize the final concentration of DMSO in the cell culture.
-
Serial Dilutions: Perform serial dilutions from the intermediate or stock solution to achieve the desired final working concentrations (e.g., 40 µM, 20 µM, 10 µM).
-
Example for 40 µM: If preparing 1 mL of 40 µM working solution from a 10 mM stock, add 4 µL of the stock solution to 996 µL of cell culture medium.
-
-
DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application to Cells: Add the prepared working concentrations of this compound and the vehicle control to the cells in culture and incubate for the desired period as indicated in Table 3.
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Conclusion
This compound is a potent and selective inhibitor of the β-catenin/BCL9 interaction, offering a valuable tool for investigating the Wnt signaling pathway and its role in cancer. The protocols outlined in these application notes provide a foundation for the consistent and effective use of this compound in in vitro research settings. Proper preparation and storage of stock solutions are critical for maintaining the compound's activity and ensuring reproducible experimental results.
References
Application Notes and Protocols for Testing ZW4864 Efficacy in SW480 and MDA-MB-231 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for testing the efficacy of ZW4864, a small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in the SW480 human colon adenocarcinoma and MDA-MB-231 human breast adenocarcinoma cell lines.[1][2][3][4]
Introduction to this compound
This compound is an orally active and selective inhibitor that disrupts the interaction between β-catenin and BCL9.[1] This interaction is crucial for the transcriptional activity of β-catenin, a key component of the Wnt signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, including colorectal and triple-negative breast cancer. By inhibiting the β-catenin/BCL9 interaction, this compound suppresses the transcription of oncogenic β-catenin target genes, leading to reduced cancer cell growth, migration, and invasion, and the induction of apoptosis.
Recommended Cell Lines: SW480 and MDA-MB-231
-
SW480: A human colorectal adenocarcinoma cell line characterized by a high level of endogenous β-catenin due to a mutation in the APC gene. This makes it a suitable model for studying agents that target the Wnt/β-catenin pathway. This compound has been shown to suppress β-catenin signaling and the transcription of its target genes in SW480 cells.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line. While not having a canonical Wnt pathway mutation like SW480, some TNBC cells, including MDA-MB-231, exhibit hyperactive β-catenin signaling. This compound has demonstrated efficacy in suppressing the growth and invasion of MDA-MB-231 cells and inducing apoptosis.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in SW480 and MDA-MB-231 cell lines.
Table 1: In Vitro Efficacy of this compound in SW480 Cells
| Assay | Endpoint | This compound Concentration | Result | Reference |
| TOPFlash Luciferase Reporter Assay | IC50 for β-catenin signaling inhibition | 7.0 µM | Dose-dependent suppression of luciferase activity | |
| Quantitative RT-PCR | Suppression of β-catenin target genes | 10-40 µM (24 hours) | Concentration-dependent decrease in Axin2, cyclin D1, LEF1, and BCL9L mRNA levels | |
| Western Blot | Reduction of β-catenin target proteins | 10-40 µM (24 hours) | Decreased expression of Axin2 and cyclin D1 proteins |
Table 2: In Vitro Efficacy of this compound in MDA-MB-231 Cells
| Assay | Endpoint | This compound Concentration | Result | Reference |
| MTS Cell Growth Inhibition Assay | IC50 | 9.6-76 µM (3 days) | Inhibition of cell viability | |
| Apoptosis Assay (FACS) | Induction of apoptosis | 10-40 µM (72 hours) | Selective and rapid apoptosis induction | |
| Scratch Wound Healing Assay | Inhibition of cell migration | Dose-dependent | Suppression of cell migration | |
| Matrigel Invasion Assay | Inhibition of cell invasion | 20 µM | Reduced invasion to 13% of control | |
| Quantitative RT-PCR | Suppression of β-catenin target genes | 10-40 µM (24 hours) | Concentration-dependent decrease in Twist, Snail, tenascin C, and LGR5 mRNA levels in Wnt3a-activated cells |
Signaling Pathway
The diagram below illustrates the Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling, this complex is inactivated, allowing β-catenin to accumulate in the nucleus. There, it binds to TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of target genes involved in cell proliferation and survival. This compound disrupts the interaction between β-catenin and BCL9, thereby inhibiting the transcription of these target genes.
Wnt/β-catenin signaling pathway and this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Culture and Maintenance
Objective: To maintain healthy and consistent cultures of SW480 and MDA-MB-231 cells for subsequent experiments.
Materials:
-
SW480 and MDA-MB-231 cell lines (ATCC or equivalent)
-
SW480 Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MDA-MB-231 Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Humidified incubator (37°C, 5% CO₂) for MDA-MB-231; non-CO₂ incubator at 37°C for SW480.
-
Sterile cell culture flasks, plates, and pipettes.
Protocol:
-
Thaw and culture cells according to the supplier's recommendations.
-
For routine passaging, aspirate the old medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate for a few minutes.
-
Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Passage cells every 2-4 days to maintain them in the exponential growth phase.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of SW480 and MDA-MB-231 cells.
Materials:
-
Cultured SW480 or MDA-MB-231 cells
-
Sterile, flat-bottom 96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow:
Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the wells and add the this compound dilutions. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in SW480 and MDA-MB-231 cells following treatment with this compound.
Materials:
-
Cultured SW480 or MDA-MB-231 cells
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 72 hours).
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the mRNA expression of β-catenin target genes.
Materials:
-
Cultured SW480 or MDA-MB-231 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., AXIN2, CCND1, MYC, LEF1) and a housekeeping gene (e.g., GAPDH, HPRT).
-
Real-time PCR system
Experimental Workflow:
Workflow for qRT-PCR analysis of gene expression.
Protocol:
-
Treat cells with this compound for the specified duration (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize first-strand cDNA from the RNA.
-
Perform real-time PCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the results to determine the relative change in gene expression in this compound-treated cells compared to control cells.
These protocols provide a solid framework for evaluating the in vitro efficacy of this compound. Researchers should optimize conditions such as cell seeding density and incubation times for their specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ZW4864 in a TOPFlash Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZW4864, a potent and selective inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI), in a TOPFlash luciferase reporter assay. This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively disrupts the interaction between β-catenin and its transcriptional co-activator BCL9.[1][2][3] In the canonical Wnt signaling pathway, stabilized β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and BCL9 to initiate the transcription of target genes implicated in cell proliferation and survival.[4][5] By binding to β-catenin, this compound specifically inhibits this interaction, leading to the suppression of Wnt/β-catenin signaling. This inhibitory effect can be quantitatively measured using the TOPFlash luciferase reporter assay.
Mechanism of Action of this compound in the Wnt/β-catenin Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention for this compound. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α). This allows β-catenin to accumulate, translocate to the nucleus, and form a complex with TCF/LEF and BCL9, thereby activating target gene transcription. This compound disrupts the binding of BCL9 to β-catenin, thus inhibiting this transcriptional activation.
Figure 1: Wnt/β-catenin signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound on the Wnt/β-catenin pathway has been quantified in several cell lines using the TOPFlash luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Method of Wnt Pathway Activation | This compound IC50 | Reference |
| HEK293 | Transfection with pcDNA3.1-β-catenin | 11 µM | |
| SW480 | Endogenous (APC mutation) | 7.0 µM | |
| MDA-MB-468 | Wnt3a stimulation | 6.3 µM |
Experimental Protocols
This section provides a detailed protocol for conducting a TOPFlash luciferase reporter assay to evaluate the inhibitory effect of this compound.
Principle of the TOPFlash Assay
The TOPFlash assay utilizes a firefly luciferase reporter plasmid under the control of a synthetic promoter containing multiple TCF/LEF binding sites. When the Wnt/β-catenin pathway is active, the nuclear β-catenin/TCF/LEF complex binds to these sites and drives the expression of luciferase. The resulting luminescence is directly proportional to the pathway's activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability. As a negative control, a FOPFlash plasmid with mutated TCF/LEF binding sites is used to ensure the observed effects are specific to TCF/LEF-mediated transcription.
Materials
-
Cell Lines:
-
HEK293T (for transient transfection and exogenous activation)
-
SW480 (colon cancer cell line with endogenous Wnt pathway activation due to APC mutation)
-
MDA-MB-468 (breast cancer cell line, requires Wnt3a stimulation)
-
-
Plasmids:
-
M50 Super 8x TOPFlash (or similar TCF/LEF firefly luciferase reporter)
-
M51 Super 8x FOPFlash (negative control)
-
pRL-TK (or similar Renilla luciferase control plasmid)
-
-
Reagents:
-
This compound (solubilized in DMSO)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Wnt3a (if using cells requiring exogenous activation)
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Experimental Workflow
The overall workflow for the this compound TOPFlash assay is depicted below.
Figure 2: General experimental workflow for the this compound TOPFlash assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture your chosen cell line (e.g., HEK293T or SW480) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of pRL-TK plasmid per well.
-
Dilute the plasmids and the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and lipid reagents, incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add the transfection complexes to the cells.
-
Incubate for 24 hours.
Day 3: Treatment with this compound
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
Aspirate the medium containing the transfection complexes from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
For Wnt3a-stimulated cells (e.g., MDA-MB-468): Add recombinant Wnt3a to the medium at a final concentration of 100 ng/mL along with the this compound.
-
Incubate for 24 hours.
Day 4: Dual-Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents and the 96-well plate to room temperature.
-
Aspirate the culture medium from the wells.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Using a luminometer with dual injectors, inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading. This normalized value represents the TCF/LEF transcriptional activity.
-
Normalized Ratio = Firefly Luminescence / Renilla Luminescence
-
-
Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
% Inhibition = [1 - (Normalized Ratio_Sample / Normalized Ratio_Vehicle)] x 100
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
By following these protocols, researchers can effectively utilize the TOPFlash luciferase reporter assay to quantify the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting ZW4864 Target Gene Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZW4864 is a small-molecule inhibitor that selectively disrupts the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical step in the canonical Wnt signaling pathway.[1][2] Aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers.[3] this compound-mediated inhibition of the β-catenin/BCL9 interaction prevents the recruitment of BCL9 to the β-catenin/TCF/LEF transcriptional complex, leading to the downregulation of Wnt target genes that drive cell proliferation, such as Axin2 and Cyclin D1.[1][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the modulation of key Wnt signaling pathway proteins in response to this compound treatment.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound.
Caption: Wnt/β-catenin signaling pathway and this compound mechanism of action.
The following diagram outlines the Western blot experimental workflow to assess this compound-mediated target modulation.
Caption: Western blot experimental workflow for this compound target modulation.
Experimental Protocols
Cell Culture and Treatment
-
Culture human colorectal adenocarcinoma SW480 cells or human breast cancer MDA-MB-231 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours to assess dose-dependent effects. For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points.
Protein Extraction
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Western Blotting
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load the samples onto a 4-20% precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (see Table 1 for recommended antibodies and dilutions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 - 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or β-tubulin).
-
Data Presentation
Table 1: Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier & Cat. No. | Host Species | Recommended Dilution | Observed MW (kDa) |
| β-catenin | Cell Signaling Technology #9562 | Rabbit | 1:1000 | ~92 |
| BCL9 | Abcam ab37305 | Rabbit | 1:1000 | ~140 |
| Axin2 | Abcam ab32197 | Rabbit | 1:1000 | ~94 |
| Cyclin D1 | Cell Signaling Technology #2922 | Rabbit | 1:1000 | ~36 |
| β-actin | Sigma-Aldrich A5441 | Mouse | 1:5000 | ~42 |
| β-tubulin | Cell Signaling Technology #2146 | Rabbit | 1:1000 | ~55 |
Table 2: Dose-Dependent Effect of this compound on Target Protein Expression in SW480 Cells
| This compound Conc. (µM) | Axin2 Expression (Normalized to β-tubulin) | Cyclin D1 Expression (Normalized to β-tubulin) |
| 0 (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 10 | 0.65 ± 0.08 | 0.72 ± 0.11 |
| 20 | 0.38 ± 0.05 | 0.45 ± 0.09 |
| 40 | 0.15 ± 0.04 | 0.21 ± 0.06 |
| Data are representative and presented as mean ± SD. Actual results may vary. |
Table 3: Dose-Dependent Effect of this compound on Target Protein Expression in MDA-MB-231 Cells
| This compound Conc. (µM) | Axin2 Expression (Normalized to β-tubulin) | Cyclin D1 Expression (Normalized to β-tubulin) |
| 0 (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 10 | 0.78 ± 0.09 | 0.81 ± 0.10 |
| 20 | 0.51 ± 0.07 | 0.59 ± 0.08 |
| 40 | 0.29 ± 0.06 | 0.33 ± 0.07 |
| Data are representative and presented as mean ± SD. Actual results may vary. |
Conclusion
This application note provides a comprehensive Western blot protocol to effectively assess the modulation of Wnt/β-catenin signaling pathway components by the inhibitor this compound. The provided methodologies and data tables serve as a valuable resource for researchers investigating the therapeutic potential of targeting the β-catenin/BCL9 interaction in cancer.
References
Application Notes and Protocols for ZW4864 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZW4864 is a potent, orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2] The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers.[3] By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses the transcription of oncogenic β-catenin target genes, leading to reduced cancer cell growth and invasion.[2][3] These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (Co-IP) assays to demonstrate the disruption of the β-catenin/BCL9 PPI, a crucial step in validating its mechanism of action.
Mechanism of Action
In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its association with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then recruits co-activators, including BCL9, to initiate the transcription of target genes such as Axin2 and cyclin D1, which promote cell proliferation and survival. This compound has been shown to directly bind to β-catenin, thereby sterically hindering its interaction with BCL9. This selective disruption prevents the formation of the transcriptional co-activator complex, leading to the downregulation of Wnt target genes and subsequent anti-cancer effects. Notably, this compound selectively inhibits the β-catenin/BCL9 interaction while sparing the interaction between β-catenin and E-cadherin, which is crucial for cell-cell adhesion.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Interaction/Target | Cell Line | IC50 / Ki | Reference |
| AlphaScreen | β-catenin/BCL9 PPI | - | Ki = 0.76 μM | |
| AlphaScreen | β-catenin/BCL9 PPI | - | IC50 = 0.87 μM | |
| TOPFlash Reporter | β-catenin signaling | HEK293 | IC50 = 11 μM | |
| TOPFlash Reporter | β-catenin signaling | SW480 | IC50 = 7.0 μM | |
| TOPFlash Reporter | β-catenin signaling | Wnt3a-activated MDA-MB-468 | IC50 = 6.3 μM |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Effect | Concentration | Duration | Reference |
| MTS Cell Growth | HCT116 | IC50 = 76 μM | - | 72 hours | |
| MTS Cell Growth | MDA-MB-231 | IC50 = 20 μM | - | 72 hours | |
| Apoptosis (FACS) | MDA-MB-231, MDA-MB-468 | Selective apoptosis of cancer cells | 10-40 μM | 72 hours | |
| Apoptosis (FACS) | MCF10A (normal) | Spared | 10-40 μM | 72 hours | |
| Target Gene Expression | SW480, MDA-MB-231 | Decreased Axin2 and cyclin D1 | 10-40 μM | 24 hours |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of β-catenin/BCL9 Interaction by this compound
This protocol describes how to perform a Co-IP experiment to show that this compound disrupts the interaction between β-catenin and BCL9 in a cellular context.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line with active Wnt/β-catenin signaling (e.g., SW480, HCT116)
-
Cell culture reagents
-
Ice-cold PBS
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-β-catenin antibody)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies for Western blotting (e.g., anti-BCL9 and anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SW480 or HCT116 cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20-40 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer to the plate and incubate on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Take a fraction of the lysate as "input" control.
-
Incubate at least 500 µg of protein lysate with the anti-β-catenin antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against BCL9 and β-catenin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate.
-
Expected Results: The amount of BCL9 co-immunoprecipitated with β-catenin should be significantly reduced in the this compound-treated samples compared to the vehicle-treated samples, while the amount of β-catenin immunoprecipitated should be comparable. This indicates that this compound disrupts the interaction between β-catenin and BCL9.
Protocol 2: AlphaScreen Assay for In Vitro β-catenin/BCL9 PPI Disruption
Materials:
-
Recombinant biotinylated β-catenin
-
Recombinant GST-tagged BCL9
-
This compound
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
Procedure:
-
Add assay buffer containing biotinylated β-catenin and GST-tagged BCL9 to the wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO control.
-
Incubate at room temperature for 1 hour.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Protocol 3: Cell Viability (MTS) Assay
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231) and a normal cell line (e.g., MCF10A)
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Logical Relationship Diagram
References
- 1. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of ZW4864 in Patient-Derived Xenograft (PDX) Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZW4864 is an orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] By disrupting this interaction, this compound effectively suppresses the Wnt/β-catenin signaling pathway, which is aberrantly activated in various cancers and plays a crucial role in tumor progression, invasion, and metastasis.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research due to their ability to retain the characteristics of the original tumor. This document provides detailed application notes and protocols for the use of this compound in PDX models, based on available preclinical data.
Mechanism of Action
This compound functions by binding to β-catenin and disrupting its interaction with BCL9, a key coactivator required for the transcription of Wnt target genes. This selective inhibition spares the interaction between β-catenin and E-cadherin, which is important for cell adhesion. The disruption of the β-catenin/BCL9 complex leads to the downregulation of oncogenic target genes such as Axin2 and cyclin D1, suppression of cancer cell growth, and induction of apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Data Presentation
Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) PDX Model
| Parameter | Vehicle Control | This compound |
| Dosing Regimen | N/A | 90 mg/kg, p.o. |
| Tumor Growth | Progressive Growth | Variation in tumor growth observed |
| Target Gene Expression | Baseline | Suppressed |
| Quantitative data on the percentage of tumor growth inhibition is not explicitly stated in the provided search results, but a variation in tumor growth and suppression of β-catenin target genes were noted. |
In Vitro Activity of this compound
| Parameter | Value | Cell Lines |
| Ki (β-catenin/BCL9 PPI) | 0.76 μM | N/A |
| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | N/A |
| IC50 (TOPFlash Luciferase Assay) | 11 μM | HEK293 |
| IC50 (TOPFlash Luciferase Assay) | 7.0 μM | SW480 |
| IC50 (TOPFlash Luciferase Assay) | 6.3 μM | Wnt 3a-activated MDA-MB-468 |
Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability (F) | 83% |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols.
-
Implantation: Surgically implant a small fragment (approximately 20-30 mm³) of the patient's tumor subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or similar strains).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors. The tumors can then be serially passaged into new cohorts of mice for expansion.
This compound Efficacy Study in a TNBC PDX Model
-
Model Selection: Utilize a well-characterized and established therapy-resistant triple-negative breast cancer (TNBC) PDX model.
-
Animal Acclimatization: Allow the tumor-bearing mice to acclimatize for at least one week before the start of the treatment.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Formulate this compound for oral administration (p.o.). The specific vehicle used for formulation should be optimized for solubility and stability.
-
Administer this compound at a dose of 90 mg/kg. The frequency and duration of administration should be determined based on tolerability and efficacy studies.
-
-
Control Group: Administer the vehicle solution to the control group following the same schedule as the treatment group.
-
Tumor Response Assessment:
-
Measure tumor volume twice weekly throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumor samples at specified time points after the last dose of this compound.
-
Analyze the expression of β-catenin target genes (e.g., Axin2, cyclin D1) using quantitative real-time PCR (qRT-PCR) or Western blotting to confirm target engagement.
-
Caption: Experimental workflow for evaluating this compound efficacy in PDX models.
Logical Relationships
The application of this compound in PDX models is based on a clear logical framework that connects the molecular target with the therapeutic outcome.
Caption: Logical relationship of this compound treatment in Wnt-driven PDX models.
This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The use of PDX models provides a clinically relevant platform to further evaluate the efficacy of this compound, identify predictive biomarkers, and explore potential combination therapies. The protocols and data presented herein offer a foundational guide for researchers to design and execute preclinical studies involving this compound in PDX models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZW4864: Optimizing In Vitro Treatment Duration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in in vitro settings. Optimal treatment duration is critical for achieving meaningful and reproducible results. This document outlines recommended protocols and summarizes key data to guide your experimental design.
Mechanism of Action
This compound is an orally active small molecule that selectively disrupts the interaction between β-catenin and BCL9.[1] This interaction is a crucial step in the canonical Wnt signaling pathway, which, when aberrantly activated, is implicated in the progression of numerous cancers.[2][3][4][5] By inhibiting the β-catenin/BCL9 interaction, this compound prevents the transcription of Wnt target genes, leading to a reduction in cancer cell proliferation, migration, and invasion.
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and experimental assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration |
| SW480 | Colorectal Cancer | TOPFlash Luciferase Assay | 7.0 | Not Specified |
| MDA-MB-468 (Wnt 3a-activated) | Triple-Negative Breast Cancer | TOPFlash Luciferase Assay | 6.3 | Not Specified |
| HEK293 (β-catenin expressing) | Human Embryonic Kidney | TOPFlash Luciferase Assay | 11 | Not Specified |
| HCT116 | Colorectal Cancer | MTS Assay | 9.5 | 72 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | 6.3 | 72 hours |
| SW480 | Colorectal Cancer | MTS Assay | Not Specified | 72 hours |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTS Assay | Not Specified | 72 hours |
Data compiled from multiple sources.
Table 2: Recommended this compound Concentrations and Treatment Durations for In Vitro Assays
| Assay | Cell Lines | Concentration Range (µM) | Treatment Duration | Expected Outcome |
| Western Blot | SW480, MDA-MB-231 | 10 - 40 | 24 hours | Decreased expression of Axin2 and cyclin D1 |
| Apoptosis Assay (FACS) | MDA-MB-231, MDA-MB-468, MCF10A | 10 - 40 | 72 hours | Increased apoptosis in cancer cells, sparing normal cells |
| Gene Expression (qPCR) | SW480, MDA-MB-231 | 10 - 40 | 24 hours | Downregulation of β-catenin target genes (e.g., Axin2, CCND1, LEF1, BCL9L) |
| Cell Viability (MTS) | SW480, HCT116, MDA-MB-231, MDA-MB-468 | Varies (determine empirically) | 72 hours | Inhibition of cancer cell growth |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the following diagrams.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments with this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT116, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 100 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 72 hours.
-
The following day, treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for 72 hours .
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
Objective: To measure the effect of this compound on the mRNA levels of Wnt target genes.
Materials:
-
Cancer cell line of interest (e.g., SW480, MDA-MB-231)
-
6-well plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., AXIN2, CCND1, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for 24 hours .
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle control.
-
Protocol 4: Protein Expression Analysis (Western Blot)
Objective: To determine the effect of this compound on the protein levels of Wnt signaling targets.
Materials:
-
Cancer cell line of interest (e.g., SW480, MDA-MB-231)
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Axin2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat with this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for 24 hours .
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
References
Troubleshooting & Optimization
ZW4864 solubility issues and how to resolve them
Welcome to the technical support center for ZW4864. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the successful preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is characterized by good aqueous solubility.[1] Published data indicates its aqueous solubility is greater than 3 mM.[1] It is also soluble in various organic solvents and vehicle formulations commonly used for in vitro and in vivo studies.
Q2: In which solvents can this compound be dissolved for in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[2][3] this compound is soluble in DMSO at concentrations up to 50 mg/mL (82.35 mM).[3] It is important to use newly opened, hygroscopic DMSO, as absorbed water can impact solubility.
Q3: What are the recommended formulations for in vivo studies?
Several vehicle formulations have been documented for the successful in vivo administration of this compound. These include:
-
Saline (0.9% NaCl)
-
A mixture of Ethanol and Saline (5/95 ratio)
-
A combination of DMSO, Tween-80, and water (10/10/80 ratio)
-
A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.08 mg/mL.
-
A mixture of 10% DMSO and 90% Corn Oil, also resulting in a clear solution of at least 2.08 mg/mL.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use a suitable solvent like DMSO. The process generally involves weighing the solid compound and adding the solvent to achieve the desired concentration. To aid dissolution, especially at higher concentrations, techniques such as ultrasonic treatment and gentle warming (e.g., to 37°C or 60°C) can be applied.
Q5: How should I store stock solutions of this compound?
Proper storage is crucial to maintain the stability and activity of this compound solutions. For stock solutions in solvent, it is recommended to aliquot them to prevent repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C for up to 6 months
-
-20°C for up to 1 month
Always ensure the storage container is sealed and protected from moisture. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations as reported in the literature and by suppliers.
| Solvent/Formulation | Concentration Achieved | Notes | Reference |
| Aqueous Solution | >3 mM | General aqueous solubility. | |
| DMSO | 50 mg/mL (82.35 mM) | Requires sonication; use of new, hygroscopic DMSO is recommended. | |
| DMSO | 41.67 mg/mL | May require ultrasonication and warming to 60°C. | |
| Saline (0.9% NaCl) | 2 mg/mL | Completely soluble. | |
| EtOH/Saline (5/95) | 2 mg/mL | Completely soluble. | |
| DMSO/Tween-80/H₂O (10/10/80) | 2 mg/mL | Completely soluble. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.43 mM) | Results in a clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.43 mM) | Results in a clear solution. |
Troubleshooting Guide
Problem: My this compound solution appears cloudy or shows precipitation.
-
Possible Cause 1: Incomplete Dissolution. this compound may require assistance to fully dissolve, especially at higher concentrations.
-
Solution: Apply gentle warming (e.g., to 37°C) and use an ultrasonic bath to aid dissolution. Ensure the solution is vortexed or mixed thoroughly.
-
-
Possible Cause 2: Solvent Quality. The presence of water in hygroscopic solvents like DMSO can reduce the solubility of the compound.
-
Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing your stock solution.
-
-
Possible Cause 3: Temperature Effects. A clear solution at a higher temperature may show precipitation when cooled to room temperature or stored at lower temperatures.
-
Solution: If precipitation occurs after cooling, you may need to gently warm the solution before use. For long-term storage, ensure the compound is fully dissolved before aliquoting and freezing.
-
-
Possible Cause 4: Incorrect Solvent or Formulation. The chosen solvent system may not be appropriate for the desired concentration.
-
Solution: Refer to the solubility table above and select a solvent system known to achieve your target concentration. For in vivo studies, consider using formulations containing co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and stability.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 50 mg/mL DMSO Stock Solution
-
Preparation: Work in a clean, dry environment. Use a new, sealed vial of anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of this compound solid (white to off-white solid) in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a 50 mg/mL concentration. For example, to prepare 1 mL of solution, add 1 mL of DMSO to 50 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly. If the solid does not dissolve completely, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied. Visually inspect for any remaining particulate matter.
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile cryovials to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of an In Vivo Working Solution (using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a working solution with a final concentration of ≥ 2.08 mg/mL.
-
Stock Solution: Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Solvent Preparation: Prepare the vehicle components. Ensure all liquids are at room temperature.
-
Mixing Order: It is crucial to add the solvents in the correct order. For a final volume of 1 mL: a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix again until uniform. d. Add 450 µL of saline to the mixture and vortex until a clear, homogeneous solution is formed.
-
Final Concentration: This procedure yields a 1 mL working solution with a this compound concentration of 2.08 mg/mL.
-
Administration: It is recommended to use the freshly prepared working solution on the same day for animal administration.
Visual Guides
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Troubleshooting guide for this compound solubility issues.
Caption: Components of a common in vivo formulation for this compound.
References
Optimizing ZW4864 concentration to avoid cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZW4864. The focus is on optimizing this compound concentration to minimize cytotoxicity in normal cells while maintaining its efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2] In the canonical Wnt signaling pathway, the accumulation of nuclear β-catenin and its subsequent binding to transcription factors like TCF/LEF, along with co-activators such as BCL9, leads to the transcription of target genes involved in cell proliferation, survival, and invasion.[3][4] By binding to β-catenin, this compound prevents its association with BCL9, thereby inhibiting the transcription of oncogenic target genes.[3]
Q2: How selective is this compound for cancer cells over normal cells?
A2: this compound exhibits a high degree of selectivity for cancer cells with hyperactive Wnt/β-catenin signaling. Studies have shown that this compound can selectively induce apoptosis in triple-negative breast cancer cells while sparing normal mammary epithelial cells, such as MCF10A. This selectivity is attributed to the dependence of certain cancer cells on the β-catenin/BCL9 interaction for their survival and proliferation.
Q3: What is a typical effective concentration range for this compound in cancer cell lines?
A3: The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. In vitro studies have demonstrated that concentrations in the range of 10-40 µM are effective in suppressing the transcription of β-catenin target genes and inducing apoptosis in sensitive cancer cell lines over 24 to 72 hours.
Q4: What is the reported cytotoxicity of this compound in normal cells?
A4: this compound has been shown to have significantly lower cytotoxicity in normal cells compared to cancer cells with aberrant Wnt signaling. For the normal human breast epithelial cell line MCF-10A, the half-maximal inhibitory concentration (IC50) for this compound has been reported to be 92 µM after a 72-hour treatment. This is considerably higher than the IC50 values observed in various cancer cell lines, indicating a favorable therapeutic window.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to troubleshoot and optimize this compound concentration to avoid unintended cytotoxicity in your normal cell lines.
Initial Assessment
Problem: Higher than expected cytotoxicity is observed in the normal (control) cell line.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | The concentration of this compound may be too high for the specific normal cell line being used. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range. |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in the culture medium is below 0.5%, and always include a vehicle control (medium with the same concentration of DMSO but without this compound). |
| Cell Line Sensitivity | Different normal cell lines can have varying sensitivities to small molecule inhibitors. If possible, test this compound on an alternative normal cell line to determine if the observed cytotoxicity is cell-type specific. |
| Experimental Variability | Inconsistent cell seeding density, pipetting errors, or edge effects in multi-well plates can lead to variable and misleading cytotoxicity results. |
Experimental Workflow for Optimization
To systematically determine the optimal this compound concentration, follow this experimental workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ZW4864 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of ZW4864 in cellular assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
This compound is an orally active and selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI)[1]. It has been shown to selectively disrupt the interaction between β-catenin and BCL9 while sparing the β-catenin/E-cadherin PPI[1][2][3]. This selectivity is crucial for its on-target mechanism of action in downregulating oncogenic β-catenin target genes[1].
Q2: Are there any known off-target interactions of this compound?
Direct, comprehensive off-target screening data for this compound, such as a full kinome scan, is not extensively published in the public domain. However, one study investigating derivatives of this compound reported that at a concentration of 10 μM, this compound exhibited significant inhibition of the cytochrome P450 enzymes CYP2C9 and CYP3A4. This suggests potential for drug-drug interactions if co-administered with substrates of these enzymes.
Q3: What are some potential, unconfirmed off-target effects to be aware of with β-catenin inhibitors in general?
While this compound is designed for selectivity, inhibitors of the Wnt/β-catenin pathway can sometimes exhibit unexpected activities. For instance, another β-catenin inhibitor, KYA1797K, was found to have a modest binding affinity for PD-L1, potentially affecting immune checkpoint pathways. Although this has not been reported for this compound, it highlights the possibility of unforeseen interactions with other signaling pathways. Researchers should remain observant for phenotypes that cannot be directly attributed to the inhibition of β-catenin/BCL9 signaling.
Q4: I am observing higher than expected cytotoxicity in my cell line. Could this be an off-target effect?
High cytotoxicity, especially at concentrations where the on-target effect is expected to be minimal, could be due to several factors including off-target toxicity. It is also important to consider solvent toxicity (e.g., from DMSO) and the general health of the cell line. Refer to the troubleshooting guide below for steps to investigate unexpected cytotoxicity.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular effect that is not consistent with the known function of β-catenin/BCL9 inhibition.
Potential Causes:
-
Off-target effects: this compound may be interacting with other cellular proteins.
-
Compound degradation: The compound may be unstable in your specific cell culture conditions, leading to active metabolites with different activities.
-
Cell line-specific effects: The observed phenotype may be unique to the genetic background of your cell line.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and correlate the unexpected phenotype with the IC50 for on-target activity (e.g., inhibition of a known β-catenin target gene like AXIN2).
-
Use a negative control compound that is structurally similar but inactive against the β-catenin/BCL9 interaction.
-
-
Rescue Experiment:
-
If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of the β-catenin pathway. If the phenotype is on-target, it should be at least partially reversed.
-
-
Evaluate Compound Stability:
-
Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC-MS.
-
-
Use an Orthogonal Approach:
-
Use a different inhibitor of the β-catenin/BCL9 pathway with a distinct chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Issue 2: High or Variable Cytotoxicity
You are observing significant cell death, even at low concentrations of this compound, or there is high variability in cytotoxicity between experiments.
Potential Causes:
-
Compound Precipitation: Small molecule inhibitors can precipitate in aqueous cell culture media, leading to inconsistent concentrations and potential cytotoxicity from the precipitate itself.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Off-target Toxicity: The compound may be affecting essential cellular pathways.
Troubleshooting Steps:
-
Check for Precipitation:
-
Visually inspect the media for any signs of compound precipitation (cloudiness, crystals) after adding this compound.
-
Prepare a series of dilutions of this compound in your cell culture medium and incubate them under the same conditions as your experiment to determine the solubility limit.
-
-
Optimize Compound Delivery:
-
Ensure the stock solution is fully dissolved before diluting into the medium.
-
When diluting, add the this compound stock solution to the medium with gentle mixing to avoid "solvent shock".
-
-
Control for Solvent Effects:
-
Include a vehicle control in all experiments with the same final concentration of DMSO as the highest this compound concentration used. The final DMSO concentration should typically be below 0.5%.
-
-
Perform a Dose-Response Cytotoxicity Assay:
-
Determine the cytotoxic IC50 in your specific cell line and compare it to the IC50 for the intended biological effect. A large window between efficacy and cytotoxicity suggests better on-target activity.
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| On-Target Activity | |||
| Ki (β-catenin/BCL9 PPI) | 0.76 μM | Biochemical Assay | |
| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | Biochemical Assay | |
| IC50 (TOPFlash Luciferase) | 11 μM | HEK293 cells | |
| IC50 (TOPFlash Luciferase) | 7.0 μM | SW480 cells | |
| IC50 (TOPFlash Luciferase) | 6.3 μM | Wnt3a-activated MDA-MB-468 cells | |
| Potential Off-Target Activity | |||
| CYP2C9 Inhibition | Significant at 10 μM | In vitro enzyme assay | |
| CYP3A4 Inhibition | Significant at 10 μM | In vitro enzyme assay | |
| Cellular Growth Inhibition | |||
| IC50 (Cell Growth) | 9.6 - 76 μM | Various Wnt-dependent cancer cells |
Experimental Protocols
TOPFlash Luciferase Reporter Assay
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
-
Cell Seeding: Seed cells (e.g., HEK293, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (as a control for transfection efficiency).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Troubleshooting workflow for unexpected results in this compound cellular assays.
References
Managing ZW4864 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, in a research setting. Particular focus is given to managing its stability and ensuring consistent performance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and selective small molecule inhibitor that targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1] By binding to β-catenin, this compound disrupts the formation of the β-catenin/BCL9 complex, which is a critical step in the canonical Wnt signaling pathway.[2] This disruption leads to the downregulation of oncogenic β-catenin target genes, suppression of β-catenin signaling activation, and reduced invasiveness of cancer cells dependent on this pathway.[2][3]
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound. For the solid (powder) form, it is recommended to store the compound at 4°C in a sealed container, away from moisture.[1] Stock solutions prepared in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact the solubility and stability of the compound.
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: You may have exceeded the aqueous solubility limit of this compound.
-
Optimize the dilution method: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. A stepwise dilution can help. First, dilute the stock in a smaller volume of media, mix gently, and then add this to the final volume.
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound.
-
Check the DMSO concentration: While minimizing the final DMSO concentration is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: How can I determine the stability of this compound in my specific long-term cell culture conditions?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected activity | 1. Degradation of this compound: Improper storage of stock solutions or instability in cell culture media over the course of a long-term experiment. 2. Inaccurate concentration: Pipetting errors or precipitation of the compound. 3. Cell line resistance: The cell line may not be dependent on the Wnt/β-catenin/BCL9 signaling pathway. | 1. Verify storage conditions: Ensure stock solutions are stored correctly and aliquot to minimize freeze-thaw cycles. Perform a stability study in your media (see protocol below). 2. Prepare fresh dilutions: Use a freshly thawed aliquot for each experiment. Visually inspect for precipitation after dilution into media. 3. Confirm pathway activation: Use a control cell line known to be sensitive to Wnt pathway inhibition. |
| Precipitation in cell culture medium | 1. Low aqueous solubility: The final concentration of this compound exceeds its solubility limit in the culture medium. 2. "Solvent shock": Rapid dilution of a high-concentration DMSO stock into an aqueous medium. 3. Low serum concentration: Serum proteins can aid in the solubilization of hydrophobic compounds. | 1. Reduce the final concentration: Determine the maximum soluble concentration with a solubility test (see protocol below). 2. Use a serial dilution method: Dilute the stock solution in a stepwise manner. 3. Consider serum concentration: If using low-serum or serum-free media, be aware that solubility may be reduced. |
| Observed cytotoxicity at expected active concentrations | 1. Off-target effects: At higher concentrations, small molecules can have effects on other cellular targets. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. | 1. Perform a dose-response experiment: Use the lowest effective concentration. 2. Include a vehicle control: Always test the effect of the solvent at the same final concentration used for this compound. The final DMSO concentration should ideally be below 0.1% for sensitive cell lines. |
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| Ki (β-catenin/BCL9 PPI) | 0.76 µM | Biochemical Assay | |
| IC50 (β-catenin/BCL9 PPI) | 0.87 µM | Biochemical Assay | |
| IC50 (TOPFlash Luciferase Assay) | 11 µM | HEK293 | |
| IC50 (TOPFlash Luciferase Assay) | 7.0 µM | SW480 | |
| IC50 (TOPFlash Luciferase Assay) | 6.3 µM | Wnt 3a-activated MDA-MB-468 | |
| Aqueous Solubility | >3 mM | - | |
| Solubility in DMSO | 50 mg/mL (82.35 mM) | - | |
| Oral Bioavailability (F) | 83% | C57BL/6 mice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the this compound vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add solvent: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution and/or sonicate briefly until the solid is completely dissolved. Gentle warming to 37°C can also aid dissolution.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Prepare serial dilutions: Create a serial dilution of your this compound stock solution in DMSO.
-
Dilute in medium: Add a small, fixed volume of each DMSO concentration to your cell culture medium pre-warmed to 37°C in a clear 96-well plate. Include a DMSO-only control.
-
Incubate: Incubate the plate at 37°C in a cell culture incubator for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual inspection: After incubation, visually inspect each well for signs of precipitation (e.g., cloudiness, crystals).
-
Microscopic examination: For a more sensitive assessment, examine the solutions under a microscope.
-
Determine maximum solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your specific conditions.
Protocol 3: Assessing the Stability of this compound in Long-Term Cell Culture
-
Prepare this compound-containing medium: Add this compound to your complete cell culture medium at the desired final concentration.
-
Incubate: Place the medium in a sterile, sealed container and incubate at 37°C and 5% CO2.
-
Collect samples at time points: At various time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot of the medium and store it at -80°C until analysis.
-
Assess activity: Thaw the samples and test their ability to inhibit the Wnt/β-catenin signaling pathway using a relevant assay, such as the TOPFlash luciferase reporter assay or by measuring the expression of a downstream target gene like AXIN2 via qPCR.
-
Analyze results: A decrease in the inhibitory activity of the medium over time indicates degradation of this compound.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy in cell culture.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZW4864 and Cytochrome P450 (CYP) Enzyme Inhibition
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the metabolic profile of ZW4864, specifically its potential for cytochrome P450 (CYP) enzyme inhibition. This document provides a summary of known inhibitory effects, a detailed experimental protocol for assessing CYP inhibition, and a troubleshooting guide to address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the known potential of this compound to inhibit major CYP enzymes?
A1: Based on available preclinical data, this compound has demonstrated significant inhibitory activity against CYP2C9, CYP2D6, and CYP3A4 at a concentration of 10 μM. The inhibition of CYP1A2 was minimal at the same concentration.[1] These findings suggest a potential for drug-drug interactions with compounds metabolized by these enzymes.
Q2: Are specific IC50 values for this compound against CYP enzymes available?
A2: To date, specific IC50 values for the inhibition of CYP enzymes by this compound have not been published in the peer-reviewed literature. The primary available data is expressed as the percentage of inhibition at a fixed concentration.[1]
Q3: What is the metabolic stability of this compound?
A3: this compound has been reported to have moderate hepatic microsomal stability.[1][2]
Data Presentation: this compound CYP Enzyme Inhibition
The following table summarizes the known inhibitory effects of this compound on major human CYP enzymes. The data is derived from in vitro studies using human liver microsomes.
| CYP Isoform | Test Concentration (μM) | % Inhibition | Reference |
| CYP1A2 | 10 | 17% | [1] |
| CYP2C9 | 10 | 83% | |
| CYP2D6 | 10 | 73% | |
| CYP3A4 | 10 | 96% |
Experimental Protocols: In Vitro CYP Enzyme Inhibition Assay
This section outlines a detailed methodology for assessing the inhibitory potential of this compound against various CYP isoforms using human liver microsomes and a cocktail of probe substrates.
Objective: To determine the inhibitory effect of this compound on the activity of major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes
-
This compound at various concentrations (typically a serial dilution) or a vehicle control.
-
Positive control inhibitors in separate wells.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the probe substrate cocktail.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from each probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound by comparing the metabolite formation to the vehicle control.
-
If a dose-response is observed, plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualization
References
Technical Support Center: Accounting for ZW4864's Effect on Cell Cycle in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on incorporating the cell cycle effects of the β-catenin/BCL9 inhibitor, ZW4864, into their experimental designs. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it expected to affect the cell cycle?
A1: this compound is an orally active and selective small-molecule inhibitor of the protein-protein interaction between β-catenin and B-Cell lymphoma 9 (BCL9).[1] By disrupting this interaction, this compound suppresses the transactivation of β-catenin target genes.[1][2] One of the key downstream targets of the Wnt/β-catenin signaling pathway is CCND1, the gene encoding Cyclin D1.[1] Cyclin D1 is a critical regulator of the G1 to S phase transition in the cell cycle. Therefore, by downregulating Cyclin D1 expression, this compound is anticipated to induce a cell cycle arrest in the G1 phase.[1]
Q2: What are the primary methods to assess the effect of this compound on the cell cycle?
A2: The two primary methods to evaluate the impact of this compound on the cell cycle are:
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
-
Western Blotting: This method is used to measure the protein expression levels of key cell cycle regulators, such as Cyclin D1, Cyclin-Dependent Kinases (CDK4/6), and CDK inhibitors (p21, p27), to elucidate the molecular mechanism of this compound-induced cell cycle arrest.
Q3: How should I design an experiment to quantify the cell cycle effects of this compound?
A3: A well-designed experiment should include multiple concentrations of this compound (e.g., based on its IC50 value for cell growth inhibition) and various time points. It is advisable to use a vehicle control (e.g., DMSO) to compare against the treated samples. Cells should be in an exponential growth phase at the start of the treatment to ensure a dynamic cell cycle profile. While cell synchronization is not always necessary, it can provide a more defined starting point for observing cell cycle progression.
Troubleshooting Guides
Flow Cytometry for Cell Cycle Analysis
| Problem | Possible Cause | Solution |
| Poor resolution of G0/G1, S, and G2/M peaks | 1. Inappropriate cell fixation. 2. Cell clumps. 3. Incorrect flow rate. | 1. Use cold 70% ethanol for fixation. 2. Filter cells through a nylon mesh before analysis. 3. Use a low flow rate during acquisition. |
| High background signal | 1. Incomplete RNase treatment. 2. Presence of dead cells and debris. | 1. Ensure adequate concentration and incubation time for RNase A. 2. Gate out debris based on forward and side scatter. Consider using a viability dye. |
| Weak fluorescence signal | 1. Insufficient propidium iodide concentration or incubation time. 2. Low cell number. | 1. Optimize PI staining concentration and ensure a minimum of 15-30 minutes incubation in the dark. 2. Aim for a cell concentration of approximately 1x10^6 cells/mL. |
Western Blotting for Cell Cycle Proteins
| Problem | Possible Cause | Solution |
| No or weak signal for the target protein | 1. Low protein expression. 2. Inefficient antibody binding. 3. Poor protein transfer. | 1. Ensure the cell line expresses the target protein and consider using a positive control cell lysate. 2. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). 3. Verify transfer efficiency using Ponceau S staining. |
| High background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. | 1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. 2. Perform a titration of antibody concentrations to find the optimal dilution. |
| Non-specific bands | 1. Antibody cross-reactivity. 2. Protein degradation. | 1. Use a highly specific monoclonal antibody. Check the antibody datasheet for known cross-reactivities. 2. Prepare cell lysates with protease and phosphatase inhibitors on ice. |
Data Presentation
Expected Quantitative Effects of this compound on Cell Cycle Distribution
The following table presents illustrative data on the expected dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line with active Wnt/β-catenin signaling. These are not experimentally derived values for this compound but are representative of the anticipated outcome based on its mechanism of action.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0 | 45 | 35 | 20 |
| This compound | 10 | 60 | 25 | 15 |
| This compound | 20 | 75 | 15 | 10 |
| This compound | 40 | 85 | 10 | 5 |
Expected Quantitative Effects of this compound on Cell Cycle Regulatory Proteins
This table illustrates the expected changes in the expression of key cell cycle proteins following treatment with this compound, as would be quantified from Western blot band intensities.
| Treatment | Concentration (µM) | Relative Cyclin D1 Expression | Relative p-Rb (Ser780) Expression | Relative p21 Expression |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 0.6 | 0.7 | 1.2 |
| This compound | 20 | 0.3 | 0.4 | 1.5 |
| This compound | 40 | 0.1 | 0.2 | 1.8 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
-
Cell Culture and Treatment: Plate cells at a density that allows for exponential growth. Treat with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide staining solution (containing RNase A).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
-
Cell Culture and Treatment: Treat cells with this compound as described in the flow cytometry protocol.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, CDK6, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for assessing this compound's effect on the cell cycle.
Caption: Logical troubleshooting workflow for cell cycle experiments.
References
Navigating ZW4864 Dosing Across Diverse Mouse Models: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for adjusting ZW4864 dosage in various mouse models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments, offering detailed protocols and data-driven insights to optimize study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). By binding to β-catenin, this compound prevents the formation of the β-catenin/BCL9 complex, which is a critical step in the canonical Wnt signaling pathway. This disruption leads to the downregulation of oncogenic β-catenin target genes, such as AXIN2 and Cyclin D1, and a reduction in cancer cell invasion and proliferation.[1]
Q2: What is the recommended starting dose for this compound in a mouse model?
A2: The optimal dose of this compound is dependent on the specific mouse model and the experimental endpoint. For pharmacokinetic (PK) studies in C57BL/6 mice, a dose of 20 mg/kg administered orally has been utilized.[2] For efficacy studies in a patient-derived xenograft (PDX) model using immunodeficient SCID/Beige mice, a higher dose of 90 mg/kg administered orally, once daily for five days, has been shown to be effective.[1]
Q3: What is the oral bioavailability of this compound in mice?
A3: this compound exhibits good pharmacokinetic properties in mice, with an oral bioavailability (F) of 83%.[1][2]
Q4: Which mouse models have been used in published studies with this compound?
A4: Published research has utilized C57BL/6 mice for pharmacokinetic analyses and immunocompromised SCID/Beige mice for patient-derived xenograft (PDX) efficacy studies, specifically with a triple-negative breast cancer (TNBC) model.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition observed in a xenograft model.
Possible Causes & Solutions:
-
Inadequate Dosage: The reported effective dose in a TNBC PDX model was 90 mg/kg daily. If using a different tumor model, a dose-response study may be necessary to determine the optimal therapeutic dose.
-
Dosing Frequency and Duration: The successful regimen in the PDX model involved daily administration for five consecutive days. Shorter durations or less frequent dosing may not be sufficient to achieve a therapeutic effect.
-
Vehicle Formulation: this compound has been successfully administered orally in saline. However, for compounds with solubility challenges, an alternative vehicle formulation may be required. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to prepare this working solution fresh daily.
-
Tumor Model Sensitivity: The antitumor effect of this compound is dependent on the activation of the Wnt/β-catenin signaling pathway in the tumor cells. Confirm that your chosen cell line or PDX model exhibits hyperactive β-catenin signaling.
Issue 2: Concerns about potential toxicity or adverse effects.
Observations & Monitoring:
-
In a study using a 90 mg/kg daily dose for five days in a PDX mouse model, no significant decrease in body weight or major toxicity issues were observed.
-
Clinical Monitoring: It is always recommended to monitor mice daily for clinical signs of toxicity, including changes in weight, behavior, posture, and food/water intake.
-
Potential for Drug Interactions: this compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, in vitro. This suggests a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes. Careful consideration of concomitant medications is advised.
Experimental Protocols & Data
This compound Dosage and Administration in Preclinical Mouse Models
| Parameter | Pharmacokinetic Study | Efficacy Study (PDX Model) |
| Mouse Strain | C57BL/6 | SCID/Beige (immunocompromised) |
| Dosage | 20 mg/kg | 90 mg/kg |
| Administration Route | Oral (p.o.) | Oral (p.o.) |
| Dosing Regimen | Single dose | Once daily for 5 days |
| Vehicle | Not specified in detail, but soluble in saline | Saline |
| Reported Outcome | Oral bioavailability (F) of 83% | Variation in tumor growth, suppression of β-catenin target genes |
| Observed Toxicity | Not reported | No significant weight loss or major toxicity |
Detailed Methodologies
Pharmacokinetic Study Protocol:
A single dose of 20 mg/kg this compound was administered orally to C57BL/6 mice. Blood samples were collected at various time points post-administration to determine the pharmacokinetic profile and oral bioavailability of the compound.
Efficacy Study in a Patient-Derived Xenograft (PDX) Model:
-
Animal Model: Immunocompromised SCID/Beige mice were used.
-
Tumor Implantation: Patient-derived triple-negative breast cancer (TNBC) cells (PDX 4013) were implanted into the mammary fat pad.
-
Treatment Initiation: Treatment commenced when tumors reached a volume of approximately 200 mm³.
-
Dosing: this compound was administered daily for five consecutive days at a dose of 90 mg/kg via oral gavage, using saline as the vehicle.
-
Endpoint Analysis: Tumor tissue was collected three hours after the final dose to assess the pharmacodynamic effects of this compound, including the expression of β-catenin target genes.
Visualizing the Mechanism and Workflow
To further elucidate the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo efficacy studies of this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of ZW4864 and Other Wnt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in numerous cancers, making it a prime target for therapeutic intervention. A variety of small-molecule inhibitors have been developed to target different nodes of this pathway. This guide provides an objective comparison of the efficacy of ZW4864, a β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) inhibitor, with other classes of Wnt pathway inhibitors, supported by experimental data.
Overview of the Wnt Signaling Pathway and Inhibitor Targets
The canonical Wnt signaling cascade is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the recruitment of Dishevelled (Dvl) and the inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α). Consequently, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and forms a complex with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of target genes involved in cell proliferation and survival.
Wnt pathway inhibitors have been designed to interfere with this cascade at various levels. This guide will focus on comparing this compound with three other major classes of inhibitors: Porcupine inhibitors, Tankyrase inhibitors, and Dishevelled inhibitors.
Figure 1: Wnt signaling pathway and points of inhibitor intervention.
Comparative Efficacy of Wnt Pathway Inhibitors
The efficacy of this compound and other Wnt pathway inhibitors is typically assessed using a variety of in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors. The following tables summarize the available IC50 data for this compound and representative inhibitors from other classes. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay types.
In Vitro Efficacy: Wnt Signaling Reporter Assay
The TOPFlash luciferase reporter assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. The assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
| Inhibitor Class | Compound | Cell Line | Assay Type | IC50 | Citation |
| β-catenin/BCL9 PPI Inhibitor | This compound | HEK293 (β-catenin expressing) | TOPFlash Luciferase Assay | 11 µM | [1] |
| SW480 | TOPFlash Luciferase Assay | 7.0 µM | [1] | ||
| MDA-MB-468 (Wnt3a-activated) | TOPFlash Luciferase Assay | 6.3 µM | [1] | ||
| Porcupine Inhibitor | LGK974 | Wnt co-culture assay | Wnt Signaling Reporter Assay | 0.4 nM | [2] |
| Tankyrase Inhibitor | XAV939 | DLD-1 | TCF-luciferase reporter gene assay | 0.707 µM | [3] |
| WIKI4 | DLD1, NALM6, U-2 OS, hESCs | Wnt/β-catenin signaling assay | ~75 nM | ||
| Dishevelled Inhibitor | FJ-9 related compounds | HEK293 (Wnt3a-induced) | TOP-GFP Reporter Assay | 50-80 µM |
In Vitro Efficacy: Cell Viability/Growth Inhibition
Cell viability assays, such as MTT and MTS, are used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines with hyperactive Wnt signaling.
| Inhibitor Class | Compound | Cell Line | Assay Type | IC50 (72h treatment) | Citation |
| β-catenin/BCL9 PPI Inhibitor | This compound | MDA-MB-231 | MTS Assay | 9.6 µM | |
| MDA-MB-468 | MTS Assay | 18 µM | |||
| SW480 | MTS Assay | 76 µM | |||
| HCT116 | MTS Assay | 76 µM | |||
| Compound 21 (this compound derivative) | HCT116 | Cell Viability Assay | 9.5 µM | ||
| MDA-MB-231 | Cell Viability Assay | 6.3 µM | |||
| Porcupine Inhibitor | LGK974 | MDA-MB-231 | MTS Assay | > 25 µM | |
| MDA-MB-468 | MTS Assay | > 25 µM | |||
| SW480 | MTS Assay | > 25 µM | |||
| Tankyrase Inhibitor | XAV939 | A549 | MTT Assay | 12.3 µM | |
| COLO 320DM | CellTiter-Glo Assay (4 days) | 17 µM | |||
| WIKI4 | SCLC cells | Cytotoxicity Assay | 0.02 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key assays cited in this guide.
TCF/β-catenin Luciferase Reporter Assay (TOPFlash Assay)
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene. In cells with active canonical Wnt signaling, the β-catenin/TCF complex binds to these sites and drives the expression of luciferase. The FOPFlash plasmid, which contains mutated TCF/LEF binding sites, is used as a negative control.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the TOPFlash or FOPFlash plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the Wnt pathway inhibitor at various concentrations. For cell lines that do not have endogenously active Wnt signaling, stimulation with Wnt3a conditioned medium may be required.
-
Lysis: After a 24-48 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Wnt pathway inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Wnt pathway inhibitors in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the Wnt pathway inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or as per the established dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound represents a promising therapeutic agent that targets the Wnt pathway at a downstream node by disrupting the β-catenin/BCL9 interaction. The provided data indicates that this compound effectively inhibits Wnt signaling and the growth of cancer cells with hyperactive Wnt pathways. When compared to other classes of Wnt inhibitors, this compound demonstrates a distinct mechanism of action. Porcupine inhibitors like LGK974 are highly potent in blocking Wnt ligand secretion and show efficacy at nanomolar concentrations in reporter assays. Tankyrase inhibitors such as XAV939 and WIKI4 also exhibit potent inhibition of the Wnt pathway by stabilizing Axin. Dishevelled inhibitors are generally less potent in the low micromolar range.
The choice of a Wnt pathway inhibitor for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired point of intervention within the pathway. This guide provides a foundational comparison to aid researchers in their evaluation of these promising therapeutic agents. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative analysis of the efficacy of these different classes of Wnt pathway inhibitors.
References
- 1. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling: new (and old) players and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ZW4864 and ICG-001 in TCF/β-catenin Transcription Assays
In the realm of Wnt/β-catenin signaling pathway research, the precise modulation of TCF/β-catenin-mediated transcription is paramount for dissecting cellular mechanisms and developing novel therapeutics. This guide provides an objective comparison of two prominent small molecule inhibitors, ZW4864 and ICG-001, focusing on their performance in TCF/β-catenin transcription assays. This analysis is tailored for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs.
Differentiated Mechanisms of Action
This compound and ICG-001, while both targeting the Wnt/β-catenin pathway, operate through distinct molecular interactions. This compound is an inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2][3][4] By binding to β-catenin, this compound selectively disrupts the recruitment of the coactivator BCL9, a crucial step for the transcription of a subset of Wnt target genes.[1]
In contrast, ICG-001 functions by inhibiting the interaction between β-catenin and the CREB-binding protein (CBP), a transcriptional coactivator. ICG-001 specifically binds to CBP, preventing its association with β-catenin and thereby repressing the transcription of Wnt target genes. Notably, ICG-001 shows selectivity for CBP over the highly homologous p300 protein.
Performance in TCF/β-catenin Transcription Assays: A Quantitative Comparison
The efficacy of this compound and ICG-001 in inhibiting TCF/β-catenin-mediated transcription is commonly assessed using luciferase reporter assays, such as the TOPFlash assay. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of their potency. A direct comparative study has provided the following data:
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | SW480 | TOPFlash Luciferase Reporter | 7.0 | |
| MDA-MB-468 (Wnt3a-activated) | TOPFlash Luciferase Reporter | 6.3 | ||
| HEK293 (β-catenin expressing) | TOPFlash Luciferase Reporter | 11 | ||
| ICG-001 | SW480 | TOPFlash Luciferase Reporter | 4.9 | |
| MDA-MB-468 (Wnt3a-activated) | TOPFlash Luciferase Reporter | 11 |
These results indicate that in the SW480 colon cancer cell line, which has a constitutively active Wnt pathway, ICG-001 exhibits a slightly lower IC50 value than this compound, suggesting higher potency in this context. Conversely, in Wnt3a-stimulated MDA-MB-468 breast cancer cells, both compounds show comparable potency.
Experimental Protocols
A detailed methodology for a typical TCF/β-catenin transcription assay is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
TCF/β-catenin Luciferase Reporter Assay (TOPFlash/FOPFlash)
1. Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., HEK293T, SW480) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.
2. Transfection:
-
Prepare a transfection mixture containing the TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated TCF/LEF binding sites as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
3. Compound Treatment:
-
Prepare serial dilutions of this compound or ICG-001 in the appropriate cell culture medium.
-
After the 24-hour transfection period, replace the medium with the medium containing the compounds or a vehicle control (e.g., DMSO).
-
For experiments requiring pathway activation, add recombinant Wnt3a or use Wnt3a-conditioned medium at this step.
-
Incubate the cells with the compounds for an additional 24-48 hours.
4. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
The specific TCF/β-catenin transcriptional activity is calculated as the ratio of normalized TOPFlash activity to normalized FOPFlash activity.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Visualizing the Mechanisms
To further elucidate the distinct points of intervention of this compound and ICG-001 within the Wnt/β-catenin signaling pathway, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway with points of inhibition for this compound and ICG-001.
Caption: Experimental workflow for a TCF/β-catenin luciferase reporter assay.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ZW4864 vs. PKF115-584 in Disrupting β-catenin-Mediated Transcription
An objective guide for researchers on two prominent inhibitors of the Wnt/β-catenin signaling pathway. This document details their mechanisms of action, comparative efficacy based on experimental data, and protocols for key validation assays.
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. Its aberrant activation is a hallmark of numerous cancers, including colorectal cancer and multiple myeloma, making it a prime target for therapeutic intervention. A key event in this pathway is the interaction between the transcriptional co-activator β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This interaction drives the expression of oncogenes like c-MYC and Cyclin D1.
This guide provides a detailed comparison of two small molecule inhibitors, ZW4864 and PKF115-584, designed to disrupt this oncogenic signaling axis. While both aim to inhibit β-catenin-mediated transcription, they do so by targeting distinct protein-protein interactions within the transcriptional complex.
Mechanism of Action: Two Strategies to Silence β-catenin
Under normal conditions (Wnt OFF), a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding (Wnt ON), this complex is inhibited, leading to the accumulation of stabilized β-catenin, which then translocates to the nucleus. There, it binds to TCF/LEF factors and recruits co-activators, such as B-cell lymphoma 9 (BCL9), to initiate gene transcription.
This compound operates by specifically targeting the interaction between β-catenin and the co-activator BCL9.[1][2][3][4] By preventing the recruitment of BCL9 to the transcriptional complex, this compound inhibits the subsequent activation of TCF/LEF target genes.[2] A key feature of this compound is its selectivity; it has been shown to spare the interaction between β-catenin and E-cadherin, which is crucial for cell adhesion.
PKF115-584 , on the other hand, is reported to more directly disrupt the core interaction between β-catenin and TCF4. It has also been suggested that PKF115-584 and related compounds may interfere with the ability of TCF proteins to bind to DNA. This dual mechanism could lead to a comprehensive shutdown of β-catenin/TCF-driven transcription. However, its selectivity profile is different from this compound, as it has been shown to disrupt the β-catenin/APC interaction in addition to the β-catenin/TCF4 interaction.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cell-based activity of this compound and PKF115-584 from various studies.
Table 1: In Vitro Binding and Inhibition
| Compound | Target Interaction | Assay Type | Ki | IC50 | Citation(s) |
| This compound | β-catenin/BCL9 | AlphaScreen | 0.76 µM | 0.87 µM | |
| PKF115-584 | β-catenin/TCF4 | Co-IP (Cell Extracts) | - | 10 - 30 µM |
Table 2: Cell-Based Assay Performance
| Compound | Cell Line | Assay Type | IC50 | Citation(s) |
| This compound | HEK293 | TOPFlash Luciferase | 11 µM | |
| SW480 | TOPFlash Luciferase | 7.0 µM | ||
| MDA-MB-468 (Wnt3a-activated) | TOPFlash Luciferase | 6.3 µM | ||
| HCT116 | Cell Growth (MTS) | 9.5 µM (for derivative 21) | ||
| MDA-MB-231 | Cell Growth (MTS) | 6.3 µM (for derivative 21) | ||
| PKF115-584 | H295R | TOPFlash Luciferase | ~1 µM (substantial inhibition) | |
| H295R | Cell Proliferation | Dose-dependent inhibition | ||
| Multiple Myeloma Cell Lines | Cell Viability | Dose-dependent cytotoxicity |
Note: Data for this compound derivatives, which show improved potency, are also included for context.
In Vivo Performance
Both compounds have demonstrated efficacy in preclinical animal models.
-
This compound : Exhibits good pharmacokinetic properties, including an oral bioavailability of 83%. In patient-derived xenograft mouse models, this compound effectively suppressed β-catenin target gene expression and showed antitumor effects.
-
PKF115-584 : In xenograft models of human multiple myeloma, PKF115-584 was shown to inhibit tumor growth and prolong survival. It also inhibits the proliferation of adrenocortical carcinoma cells in vivo.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize these inhibitors.
Co-Immunoprecipitation (Co-IP)
This assay is used to verify the disruption of a protein-protein interaction (e.g., β-catenin/BCL9 or β-catenin/TCF4) within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells with known Wnt pathway activation (e.g., SW480, HCT116) and treat with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Harvest cells and lyse them in a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.
-
Immunoprecipitation: Incubate the cleared cell lysate with a primary antibody targeting one of the proteins of interest (e.g., anti-β-catenin).
-
Complex Capture: Add Protein A/G-conjugated magnetic or agarose beads to the lysate/antibody mixture. The beads will bind to the antibody, thus capturing the target protein and any associated binding partners.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove proteins that are non-specifically bound.
-
Elution: Elute the captured proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the second protein partner (e.g., anti-BCL9 or anti-TCF4). A decrease in the band intensity for the co-precipitated protein in the inhibitor-treated samples compared to the control indicates that the inhibitor has successfully disrupted the protein-protein interaction.
TOPFlash/FOPFlash Luciferase Reporter Assay
This is a functional cell-based assay to quantify the transcriptional activity of the β-catenin/TCF complex.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293 or a cancer cell line) with two or three plasmids:
-
TOPFlash Plasmid: Contains multiple TCF/LEF binding sites upstream of a minimal promoter driving firefly luciferase expression.
-
FOPFlash Plasmid (Negative Control): Contains mutated, non-functional TCF/LEF binding sites. This is used to measure non-specific transcriptional activity.
-
Renilla Luciferase Plasmid (Normalization Control): Expresses Renilla luciferase from a constitutive promoter, used to normalize for differences in cell number and transfection efficiency.
-
-
Treatment: After allowing time for plasmid expression, treat the cells with the inhibitor (this compound or PKF115-584) at a range of concentrations.
-
Lysis and Measurement: After the treatment period (typically 24-48 hours), lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: For each well, normalize the firefly luciferase activity (from TOPFlash or FOPFlash) to the Renilla luciferase activity. The specific β-catenin/TCF activity is the normalized TOPFlash signal minus the normalized FOPFlash signal. Plotting this activity against inhibitor concentration allows for the calculation of an IC50 value.
Conclusion
Both this compound and PKF115-584 are valuable tools for researchers studying Wnt/β-catenin signaling and represent promising starting points for anticancer drug development. The choice between them may depend on the specific research question.
-
This compound offers a more targeted approach by disrupting the β-catenin/BCL9 co-activator interaction, leaving the core β-catenin/TCF interaction and other functions like cell adhesion intact. Its demonstrated oral bioavailability makes it an attractive candidate for in vivo studies.
-
PKF115-584 appears to act more broadly by directly targeting the β-catenin/TCF4 interaction and potentially TCF-DNA binding. This could result in a more potent but potentially less specific inhibition of the pathway.
Researchers should consider these differences in mechanism, potency, and selectivity when designing experiments to probe the Wnt/β-catenin pathway or to evaluate novel therapeutic strategies. The experimental protocols provided herein offer a robust framework for validating the effects of these and other inhibitors in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZW4864 and CGP049090 as Wnt Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two small molecule inhibitors of the Wnt signaling pathway: ZW4864 and CGP049090. While both compounds effectively inhibit this pathway, they do so through distinct mechanisms, targeting different protein-protein interactions within the β-catenin transcriptional complex.
Executive Summary
| Feature | This compound | CGP049090 |
| Target | β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction | β-catenin/T-cell factor 4 (Tcf4) protein-protein interaction |
| Mechanism | Disrupts the interaction between β-catenin and its coactivator BCL9, preventing the recruitment of other transcriptional machinery. | Competitively binds to β-catenin, preventing its interaction with the Tcf4 transcription factor. |
| Reported Potency | Ki: 0.76 μM (β-catenin/BCL9 PPI) IC50: 0.87 μM (β-catenin/BCL9 PPI) IC50: 6.3 - 11 μM (TOPFlash Assays) | IC50: 8.7 μM (Tcf4/β-catenin interaction) IC50: 0.49 - 0.74 μM (Hepatoma cell lines) |
| Selectivity | Selective for cancer cells with hyperactive Wnt/β-catenin signaling.[1] Spares the β-catenin/E-cadherin interaction.[2] | Preferentially induces apoptosis in cancer cells with active Wnt signaling over normal cells. |
| In Vivo Efficacy | Orally bioavailable with good pharmacokinetic properties.[2] Suppresses tumor growth and β-catenin target gene expression in xenograft models.[2][3] | Inhibits tumor growth in xenograft models. |
Mechanism of Action
The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then partners with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family to drive the expression of target genes implicated in cell proliferation and survival. Both this compound and CGP049090 disrupt this final transcriptional activation step, but at different points of protein-protein interaction.
This compound acts by specifically inhibiting the interaction between β-catenin and B-cell lymphoma 9 (BCL9). BCL9 and its homolog BCL9L are crucial coactivators that link β-catenin to the transcriptional machinery. By disrupting the β-catenin/BCL9 complex, this compound prevents the assembly of a fully functional transcriptional activation complex.
CGP049090 , on the other hand, targets the interaction between β-catenin and T-cell factor 4 (Tcf4). This interaction is fundamental for tethering β-catenin to the DNA at the promoter regions of Wnt target genes. By blocking this interaction, CGP049090 directly prevents the recruitment of β-catenin to gene promoters, thereby inhibiting gene transcription.
References
- 1. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ZW4864 Using Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI), with other molecules targeting the Wnt/β-catenin signaling pathway. A key focus is the validation of on-target effects using rescue experiments, a gold-standard method in drug discovery to distinguish on-target from off-target effects.
Executive Summary
This compound is an orally active small molecule that selectively disrupts the interaction between β-catenin and its coactivator BCL9, a critical step in the canonical Wnt signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide presents experimental data demonstrating the on-target efficacy of this compound and compares its performance with a more potent analog, Compound '21', and other Wnt/β-catenin pathway inhibitors such as ICG-001, PKF115-584, and CGP049090. The cornerstone of this validation is the β-catenin rescue experiment, which confirms that the observed cellular effects of this compound are a direct consequence of its intended mechanism of action.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, providing a clear comparison of their potency and efficacy.
Table 1: Comparison of Inhibitory Activity of Wnt/β-Catenin Pathway Inhibitors
| Compound | Target | Ki (µM) | IC50 (µM) for β-catenin/BCL9 PPI | IC50 (µM) for TOPFlash Reporter Assay (SW480 cells) | IC50 (µM) for TOPFlash Reporter Assay (MDA-MB-468 cells) |
| This compound | β-catenin/BCL9 PPI | 0.76[1][2] | 0.87[1] | 7.0 | 6.3 |
| Compound '21' | β-catenin/BCL9 PPI | 2.7 | - | More potent than this compound | - |
| ICG-001 | β-catenin/CBP PPI | - | - | 4.9 | 11 |
| PKF115-584 | β-catenin/TCF4 PPI | - | 3.2 | - | - |
| CGP049090 | β-catenin/TCF4 PPI | - | 8.7 | - | - |
Table 2: Comparison of Growth Inhibition (IC50, µM) in Cancer Cell Lines (72h treatment)
| Cell Line | This compound | Compound '21' |
| SW480 (Colorectal Cancer) | 24 | 18.2 |
| HCT116 (Colorectal Cancer) | 76 | 9.5 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 26 | 6.3 |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 9.6 | 8.9 |
Table 3: Effect of this compound and Compound '21' on β-catenin Target Gene Expression in SW480 Cells
| Compound (Concentration) | Relative mRNA Level (% of control) |
| Axin2 | |
| This compound (10 µM) | Slight to no effect |
| This compound (20 µM) | - |
| This compound (40 µM) | Decreased protein expression |
| Compound '21' (10 µM) | 56% |
| Compound '21' (20 µM) | Significant suppression of protein expression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Catenin Rescue Experiment for Validating On-Target Effects
This experiment is designed to demonstrate that the inhibitory effects of a compound are specifically due to its action on the β-catenin pathway. This is achieved by observing whether the overexpression of a constitutively active form of β-catenin can reverse the compound's effects.
a. Rescue of Transactivation Inhibition:
-
Cell Culture and Transfection: Seed SW480 cells in 24-well plates. Co-transfect the cells with TOPFlash/FOPFlash luciferase reporter plasmids and either an empty vector or a plasmid expressing a constitutively active (e.g., S33Y mutant) β-catenin.
-
Compound Treatment: After 24 hours, treat the cells with this compound or the comparator compound at various concentrations.
-
Luciferase Assay: After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the level of β-catenin-mediated transcription. A successful rescue is observed if the inhibitory effect of the compound on the TOP/FOP ratio is significantly diminished in cells overexpressing the active β-catenin compared to cells with the empty vector.
b. Rescue of Growth Inhibition:
-
Cell Culture and Transfection: Seed MDA-MB-468 cells in 96-well plates. Transfect the cells with either an empty vector or a plasmid expressing a constitutively active β-catenin.
-
Compound Treatment: After 24 hours, treat the cells with this compound or the comparator compound at various concentrations.
-
Cell Viability Assay: After 72 hours of treatment, assess cell viability using an MTS assay.
-
Data Analysis: Calculate the IC50 values for growth inhibition. A successful rescue is demonstrated if the IC50 value for the compound is significantly higher in cells overexpressing the active β-catenin compared to the control cells.
TOPFlash/FOPFlash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.
-
Cell Culture and Transfection: Seed cells (e.g., SW480, HEK293T) in 96-well plates. Co-transfect the cells with either the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations.
-
Luciferase Assay: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities.
-
Data Analysis: The ratio of TOPFlash to FOPFlash luciferase activity provides a specific measure of Wnt/β-catenin signaling.
Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 Interaction
This technique is used to verify that this compound disrupts the interaction between β-catenin and BCL9 in a cellular context.
-
Cell Lysis: Treat cells (e.g., HCT116) with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against β-catenin or BCL9 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against β-catenin and BCL9 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the PPI.
Western Blotting for Target Gene Expression
This method is used to measure the protein levels of β-catenin downstream targets.
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time and concentrations. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Axin2, Cyclin D1) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Wnt/β-catenin pathway and this compound's mechanism.
Caption: Workflow of a β-catenin rescue experiment.
References
ZW4864 (Zanidatamab): A Comparative Analysis of its Performance Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Zanidatamab, also known as ZW4864, is an investigational bispecific antibody that has demonstrated significant therapeutic potential across a spectrum of HER2-expressing solid tumors. This guide provides a comprehensive, data-driven comparison of zanidatamab's performance in various cancer indications, with a focus on biliary tract cancer, breast cancer, and gastroesophageal adenocarcinoma. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a clear and objective overview for the scientific community.
Mechanism of Action
Zanidatamab is engineered to simultaneously bind two distinct epitopes on the HER2 receptor: the juxtamembrane extracellular domain (ECD4), the same domain targeted by trastuzumab, and the dimerization domain (ECD2), the binding site for pertuzumab.[1] This unique biparatopic binding results in a multi-pronged attack on HER2-driven malignancies.[2] Key mechanisms include the dual blockade of HER2 signaling, enhanced HER2 receptor internalization and degradation, and potent antibody-dependent cellular cytotoxicity (ADCC).[1][3] This multifaceted approach may contribute to its observed efficacy in tumors that have developed resistance to other HER2-targeted therapies.[4]
Zanidatamab's biparatopic binding to HER2 inhibits downstream signaling pathways.
Performance in Biliary Tract Cancer (BTC)
Zanidatamab has shown clinically meaningful and durable responses in patients with previously treated, unresectable or metastatic HER2-positive biliary tract cancer. The pivotal Phase 2b HERIZON-BTC-01 trial has been instrumental in defining its efficacy in this patient population.
| Efficacy Endpoint | HERIZON-BTC-01 (Cohort 1: HER2-positive) |
| Confirmed Objective Response Rate (cORR) | 41.3% |
| Median Duration of Response (DoR) | 14.9 months |
| Median Overall Survival (OS) | 15.5 months |
| 12-month Overall Survival Rate | 56.2% |
| Disease Control Rate (DCR) | 68.8% |
Notably, patients with the highest level of HER2 expression (IHC 3+) demonstrated an even greater benefit, with a cORR of 51.6% and a median OS of 18.1 months. These encouraging results led to the FDA granting accelerated approval for zanidatamab in this setting.
Performance in Breast Cancer
Zanidatamab has been evaluated in heavily pretreated patients with HER2-positive and HER2-low metastatic breast cancer, demonstrating promising antitumor activity.
| Efficacy Endpoint | Phase 1 Trial (Part 3) |
| HER2-Positive Cohort | |
| Confirmed Objective Response Rate (cORR) | 43% |
| Median Duration of Response (DoR) | 14.8 months |
| Median Progression-Free Survival (PFS) | 10.4 months |
| Disease Control Rate (DCR) | 89% |
In a separate study, zanidatamab in combination with palbociclib and fulvestrant for heavily pretreated HER2-positive, HR-positive metastatic breast cancer showed a cORR of 33% and a median PFS of 9.6 months.
Performance in Gastroesophageal Adenocarcinoma (GEA)
Zanidatamab has demonstrated encouraging efficacy in patients with HER2-expressing gastroesophageal adenocarcinoma, both as a monotherapy and in combination with chemotherapy. The Phase 3 HERIZON-GEA-01 trial has shown that zanidatamab-based regimens led to statistically significant and clinically meaningful improvements in progression-free survival compared to standard trastuzumab-based therapy in the first-line setting.
| Efficacy Endpoint | Phase 2 Trial (First-Line Treatment) | Phase 1 Trial |
| Zanidatamab + Chemotherapy | Zanidatamab Monotherapy | |
| Confirmed Objective Response Rate (cORR) | 84% | 32.1% |
| Median Duration of Response (DoR) | 18.7 months | 6.7 months |
| Median Progression-Free Survival (PFS) | 15.2 months | - |
| 24-month Overall Survival Rate | 65% | - |
Experimental Protocols
HERIZON-BTC-01 Study Design
The HERIZON-BTC-01 was a Phase 2b, open-label, single-arm, multicenter trial.
-
Patient Population: Patients with locally advanced, unresectable, or metastatic HER2/ERBB2 gene-amplified biliary tract cancer who had received prior gemcitabine-containing therapy. Patients were enrolled into two cohorts based on HER2 expression: Cohort 1 (IHC 2+ or 3+) and Cohort 2 (IHC 0 or 1+).
-
Treatment: Zanidatamab was administered at a dose of 20 mg/kg intravenously every two weeks.
-
Primary Endpoint: Confirmed objective response rate (cORR) in Cohort 1.
-
Secondary Endpoints: Duration of response (DoR), overall survival (OS), and safety.
Workflow of the HERIZON-BTC-01 clinical trial.
Safety and Tolerability
Across clinical trials, zanidatamab has demonstrated a manageable safety profile. The most commonly reported treatment-related adverse events (TRAEs) include diarrhea and infusion-related reactions. In the HERIZON-BTC-01 study, the most common grade 3 TRAEs were diarrhea (5%), anemia (3%), and decreased ejection fraction (3%). No treatment-related deaths were reported in this trial. In combination with chemotherapy for breast cancer, a higher incidence of grade 3/4 TRAEs (46%) was observed, though no grade 5 events occurred.
Conclusion
Zanidatamab (this compound) has emerged as a promising HER2-targeted bispecific antibody with significant clinical activity in a range of HER2-expressing cancers. Its unique mechanism of action translates into durable responses and improved survival outcomes, particularly in heavily pretreated patient populations with high unmet medical needs. The data presented in this guide underscore the potential of zanidatamab to become a cornerstone of therapy for HER2-positive malignancies. Ongoing and future clinical trials will further delineate its role in the evolving landscape of cancer treatment.
References
A Head-to-Head Showdown: ZW4864 Versus Other BCL9 Inhibitors in Wnt Signaling Pathway Blockade
For Immediate Release
In the intricate landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway has long been a focal point for researchers due to its critical role in tumorigenesis. A key component of this pathway, B-cell lymphoma 9 (BCL9), has emerged as a promising therapeutic target. By interacting with β-catenin, BCL9 facilitates the transcription of oncogenes. The disruption of this protein-protein interaction (PPI) presents a compelling strategy to halt cancer progression. This guide provides a comprehensive head-to-head comparison of ZW4864, a notable BCL9 inhibitor, against other emerging inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Central Role of BCL9 in Wnt Signaling
The canonical Wnt signaling pathway is a crucial regulator of cell proliferation, migration, and differentiation. Its dysregulation is a hallmark of various cancers, including colorectal, breast, and hepatocellular carcinomas. BCL9 acts as a co-activator for β-catenin, enhancing the transcription of genes that promote tumor growth and metastasis. Therefore, inhibitors that block the BCL9/β-catenin interaction are being actively investigated as a targeted therapeutic approach.
This compound: A Frontrunner in BCL9 Inhibition
This compound is an orally active and selective small-molecule inhibitor that disrupts the β-catenin/BCL9 PPI.[1] It has demonstrated the ability to suppress β-catenin signaling, downregulate oncogenic target genes, and trigger apoptosis in cancer cells with hyperactive Wnt signaling.[2]
Head-to-Head Comparison of BCL9 Inhibitors
This section provides a comparative analysis of this compound and other BCL9 inhibitors based on available preclinical data.
Small-Molecule Inhibitors: this compound vs. Compound 21
A direct comparative study has highlighted "Compound 21" as a potent BCL9 inhibitor with improved cellular activity over this compound.
| Parameter | This compound | Compound 21 | Reference |
| Binding Affinity (Ki) | 0.76 μM | 2.7 μM | |
| Cell Growth Inhibition (IC50) | |||
| HCT116 cells | ~76 μM | 9.5 μM | |
| MDA-MB-231 cells | ~25 μM | 6.3 μM | |
| Selectivity (Cancer vs. Normal Cells) | |||
| HCT116 vs. MCF10A | 1.2-fold | 4-fold | |
| MDA-MB-231 vs. MCF10A | 3.2-fold | 6-fold | |
| Downregulation of BCL9 Target Genes | No significant inhibition at 20 μM | Significant inhibition at 20 μM |
Table 1: Comparative Performance of this compound and Compound 21.
Emerging BCL9 Inhibitors: A Broader Look
Other BCL9 inhibitors, including peptide-based and other small molecules, have shown promising preclinical activity.
| Inhibitor | Type | Key Findings | Reference |
| Bcl9@TP | Peptide-based prodrug | In vivo TGI of ~62% in a colorectal cancer model. | |
| C-1 | Small Molecule | Inhibited β-catenin/BCL9 complex formation at 1 μM. | |
| C-2 | Small Molecule | Inhibited β-catenin/BCL9 complex formation at 1 μM. | |
| SAH-BCL9 | Stabilized Alpha-Helix Peptide | Suppresses tumor growth, angiogenesis, invasion, and metastasis in mouse xenograft models. |
Table 2: Overview of Other Investigational BCL9 Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and further investigation.
AlphaScreen™ Assay for β-catenin/BCL9 PPI Inhibition
This assay quantifies the disruption of the β-catenin/BCL9 protein-protein interaction by an inhibitor.
Materials:
-
Recombinant full-length β-catenin protein
-
Biotinylated BCL9 peptide
-
Streptavidin-coated Donor beads
-
Anti-tag Acceptor beads
-
Assay buffer
-
Microplate reader
Procedure:
-
Add 10 µL of cell lysates or purified protein solution to a 96-well plate.
-
Add 15 µL of Acceptor beads (final concentration 20 µg/mL) diluted in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the test inhibitor at various concentrations.
-
Add 15 µL of streptavidin Donor beads (final concentration 20 µg/mL) diluted in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate using an Alpha-compatible reader at an excitation of 680 nm and emission of 520-620 nm.
Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 Interaction
This technique is used to verify the interaction between β-catenin and BCL9 within a cellular context and the ability of an inhibitor to disrupt it.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to β-catenin or BCL9
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells expressing β-catenin and BCL9.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both β-catenin and BCL9.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of BCL9 inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BCL9 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Downstream Target Gene Expression
This method is used to determine the effect of BCL9 inhibitors on the protein levels of downstream targets like Axin2 and Cyclin D1.
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Axin2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Extract total protein from inhibitor-treated and untreated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention for BCL9 inhibitors.
Caption: Workflow for Co-Immunoprecipitation to validate the disruption of the β-catenin/BCL9 interaction.
References
- 1. Turning a Targeting β-Catenin/Bcl9 Peptide Inhibitor into a GdOF@Au Core/Shell Nanoflower for Enhancing Immune Response to Cancer Therapy in Combination with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Compound 21 Demonstrates Superior Cellular Activity Over ZW4864 in Targeting Wnt/β-catenin Signaling
For Immediate Release
TAMPA, FL – A comparative analysis of two small-molecule inhibitors of the Wnt/β-catenin signaling pathway, compound 21 and its predecessor ZW4864, reveals that compound 21 possesses significantly improved cellular activity, positioning it as a more promising candidate for further drug development.[1] This enhanced efficacy is attributed to medicinal chemistry optimization aimed at improving the cell-based performance of this compound.[1] Both compounds are designed to disrupt the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9), a critical step in the activation of oncogenic gene transcription in various cancers.[1][2][3]
Compound 21, a derivative of this compound, exhibits greater potency and selectivity in suppressing the growth of Wnt-dependent cancer cells. Experimental data consistently shows that compound 21 is more effective than this compound in modulating the transcription and expression of β-catenin target genes and inhibiting the survival of cancer cells with hyperactive β-catenin signaling.
Comparative Efficacy: A Quantitative Look
The superior performance of compound 21 is evident across multiple cell-based assays. While both compounds inhibit the β-catenin/BCL9 PPI, compound 21 demonstrates a more potent effect in a cellular context.
| Parameter | Compound 21 | This compound | Reference(s) |
| β-catenin/BCL9 PPI Inhibition (Ki) | 2.7 μM | 0.76 μM | |
| TOPFlash Luciferase Assay (IC50 in SW480 cells) | More potent than this compound | 7.0 μM | |
| TOPFlash Luciferase Assay (IC50 in Wnt3a-activated MDA-MB-468 cells) | More potent than this compound | 6.3 μM | |
| Cell Growth Inhibition (IC50 in HCT116 cells) | 8-fold lower than this compound | - | |
| Cell Growth Inhibition (IC50 in MDA-MB-231 cells) | 4-fold lower than this compound | - |
Note: While the in vitro binding affinity (Ki) of this compound appears stronger, compound 21 demonstrates superior activity in cellular assays, highlighting the importance of cell permeability and other pharmacokinetic properties.
Enhanced Selectivity for Cancer Cells
A key advantage of compound 21 is its improved selectivity for cancer cells over normal cells. In a comparative study, compound 21 was 4-fold and 6-fold more selective for HCT116 and MDA-MB-231 cancer cells, respectively, compared to normal breast epithelial MCF10A cells. In contrast, this compound showed lower selectivity, with values of 1.2-fold and 3.2-fold for the same cell lines. This increased therapeutic window for compound 21 suggests a potentially better safety profile.
On-Target Effects and Downstream Gene Regulation
Both compounds function by inhibiting the Wnt/β-catenin signaling pathway. However, compound 21 demonstrates a more pronounced effect on the downstream targets of this pathway. Western blot experiments have shown that compound 21 significantly suppresses the expression of Axin2 and cyclin D1, two key β-catenin target genes, at a concentration of 20 μM. At the same concentration, this compound did not show a significant inhibitory effect on the expression of these proteins.
The on-target efficacy of compound 21 has been further validated through β-catenin rescue experiments. In these studies, the inhibitory effects of compound 21 on both the transactivation of β-catenin signaling and the growth of cancer cells could be rescued by the overexpression of a constitutively active form of β-catenin.
The Wnt/β-catenin Signaling Pathway and Inhibitor Action
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. In a simplified model, the accumulation of β-catenin in the nucleus and its subsequent interaction with TCF/LEF transcription factors and co-activators like BCL9 leads to the transcription of oncogenes. Both this compound and compound 21 are designed to disrupt the interaction between β-catenin and BCL9, thereby inhibiting this oncogenic signaling.
Figure 1. Simplified Wnt/β-catenin signaling pathway and the mechanism of action of compound 21 and this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to compare compound 21 and this compound:
1. β-catenin/BCL9 AlphaScreen Assay: This in vitro assay measures the inhibition of the β-catenin/BCL9 protein-protein interaction. Biotinylated β-catenin is bound to streptavidin-coated donor beads, and GST-tagged BCL9 is bound to anti-GST-coated acceptor beads. When β-catenin and BCL9 interact, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation. Test compounds that disrupt this interaction cause a decrease in the signal. The Ki value is determined from the concentration-response curve.
2. TOPFlash/FOPFlash Luciferase Reporter Assay: This cell-based assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. Cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid. A FOPFlash plasmid with mutated TCF/LEF binding sites is used as a negative control. An increase in Wnt/β-catenin signaling leads to higher luciferase expression and activity. The IC50 value is calculated from the dose-dependent inhibition of luciferase activity by the test compounds.
3. Western Blot Analysis: This technique is used to measure the protein levels of β-catenin downstream targets like Axin2 and cyclin D1. Cancer cells are treated with varying concentrations of the compounds. Cell lysates are then prepared, and proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the target proteins. The intensity of the resulting bands, visualized by chemiluminescence, corresponds to the protein expression level.
4. Cell Viability (MTS) Assay: This assay determines the effect of the compounds on cell proliferation and viability. Cells are seeded in 96-well plates and treated with a range of compound concentrations for a specified period (e.g., 72 hours). An MTS reagent is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
5. β-catenin Rescue Experiments: These experiments confirm the on-target activity of the inhibitors. Cancer cells are transfected with a plasmid expressing a constitutively active mutant of β-catenin or an empty vector control. The transfected cells are then treated with the inhibitor. If the compound's growth-inhibitory effects are due to its action on the β-catenin pathway, the overexpression of active β-catenin should rescue the cells from the compound's effects.
Figure 2. Workflow of key experiments to compare the efficacy of compound 21 and this compound.
Conclusion
The available data strongly indicates that compound 21 is a more potent and selective inhibitor of the Wnt/β-catenin signaling pathway than this compound. Its enhanced ability to suppress oncogenic gene expression and selectively inhibit the growth of Wnt-dependent cancer cells makes it a more promising lead compound for the development of novel cancer therapeutics. While this compound was a valuable starting point with good oral bioavailability, its moderate cell-based efficacy necessitated the optimization that led to the superior profile of compound 21. Future studies will likely focus on further refining the properties of compound 21 to advance it towards clinical applications.
References
- 1. New this compound Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
ZW4864: Exploring Synergistic Potential in Anti-Cancer Therapy
ZW4864, a selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, has demonstrated promising preclinical activity as a potential anti-cancer agent. While clinical data on its synergistic effects with other therapies is emerging, preclinical studies and the mechanism of action provide a strong rationale for combination strategies. This guide compares the performance of this compound and its derivatives, presenting supporting experimental data and exploring the potential for synergistic anti-cancer effects.
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound disrupts this pathway by inhibiting the interaction between β-catenin and BCL9, a key step in the transcriptional activation of Wnt target genes.[1][2][3]
Preclinical Activity of this compound Monotherapy
This compound has been shown to dose-dependently suppress β-catenin signaling, leading to the downregulation of oncogenic target genes and the inhibition of cancer cell invasiveness.[2][3] In preclinical models, this compound has demonstrated anti-tumor effects in patient-derived xenograft (PDX) models of triple-negative breast cancer.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines/Model | Reference |
| Ki (β-catenin/BCL9 PPI) | 0.76 μM | AlphaScreen Assay | |
| IC50 (β-catenin/BCL9 PPI) | 0.87 μM | AlphaScreen Assay | |
| IC50 (TOPFlash Luciferase Assay) | 11 μM | HEK293 cells | |
| IC50 (Cell Growth Inhibition) | 9.6–76 μM | Wnt-dependent cancer cells | |
| Oral Bioavailability | 83% | In vivo (mouse model) |
Synergistic Potential and the Rise of this compound Derivatives
While this compound established the therapeutic concept, research has focused on developing more potent derivatives. One such derivative, compound 21, has demonstrated improved cellular activity compared to its parent compound.
Table 2: Comparison of this compound and Derivative Compound 21
| Parameter | This compound | Compound 21 | Reference |
| Ki (β-catenin/BCL9 PPI) | 0.76 μM | 2.7 μM | |
| Selectivity for Cancer Cells vs. Normal Cells (HCT116/MCF10A) | 1.2-fold | 4-fold | |
| Selectivity for Cancer Cells vs. Normal Cells (MDA-MB-231/MCF10A) | 3.2-fold | 6-fold | |
| Suppression of Target Gene Expression (Axin2, cyclin D1, BCL9L at 10 μM) | Slight to no effect | Significant suppression (to 52-56% of control) |
A significant breakthrough in the synergistic application of this class of inhibitors came with another derivative, compound 41. In a colorectal cancer (CRC) model, the combination of compound 41 with an anti-PD-1 antibody resulted in enhanced anti-tumor efficacy. This finding provides the first in vivo evidence for the synergistic potential of β-catenin/BCL9 PPI inhibitors with immunotherapy. The proposed mechanism involves the modulation of the tumor microenvironment, promoting the infiltration and function of cytotoxic T lymphocytes while reducing regulatory T-cells.
Experimental Protocols
TOPFlash Luciferase Assay:
HEK293 cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization). Following transfection, cells are treated with varying concentrations of this compound. Luciferase activity is measured after 24-48 hours using a luminometer. A dose-dependent decrease in the firefly/Renilla luciferase ratio indicates inhibition of β-catenin-mediated transcription.
Cell Growth Inhibition Assay (MTS Assay):
Cancer cell lines with hyperactive Wnt/β-catenin signaling are seeded in 96-well plates. After cell attachment, they are treated with a range of this compound concentrations for 72 hours. Cell viability is assessed using the MTS reagent, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured, and IC50 values are calculated.
Patient-Derived Xenograft (PDX) Model:
Tumor fragments from a patient's tumor are implanted into immunocompromised mice. Once the tumors reach a specified size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally, and tumor growth and body weight are monitored over time. At the end of the study, tumors are excised for analysis of β-catenin target gene expression.
Visualizing the Pathway and Synergy
Below are diagrams illustrating the mechanism of action of this compound and the proposed synergistic effect of its derivative with immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ZW4864
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
This document provides a comprehensive framework for the safe handling and disposal of ZW4864, a small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, this guide is founded on established best practices for the management of novel, potentially hazardous laboratory chemicals. All personnel must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, which supersede the general recommendations provided herein.
Immediate Safety and Handling Precautions
Proper handling of this compound is critical to ensure personnel safety and prevent environmental contamination. Researchers should always handle this compound within a certified chemical fume hood. Adherence to standard laboratory Personal Protective Equipment (PPE) protocols is mandatory and includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1][2] For handling powdered forms of the compound, a dust mask or respirator may be necessary to prevent inhalation.[2]
This compound Quantitative Data and Properties
The following table summarizes key quantitative and qualitative information for this compound, compiled from various chemical suppliers and research articles.
| Property | Value | Source |
| Chemical Formula | C₃₃H₄₃ClN₆O₃ | MedKoo Biosciences |
| Molecular Weight | 607.20 g/mol | MedKoo Biosciences |
| CAS Number | 2632259-93-7 | GlpBio |
| Appearance | Solid | AbMole BioScience |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | MedchemExpress |
| Solubility (DMSO) | ≥ 41.67 mg/mL (with ultrasonic and warming) | AbMole BioScience |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. Most novel small molecule inhibitors should be treated as hazardous waste.[1] The following protocol outlines the necessary steps for compliant disposal.
1. Waste Identification and Segregation:
-
Properly identify and segregate all waste streams containing this compound.[2] This includes:
-
Unused or expired solid this compound.
-
Contaminated laboratory materials (e.g., pipette tips, vials, gloves, absorbent pads).
-
Solutions containing this compound (e.g., stock solutions, working solutions).
-
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be kept separate.
2. Waste Container Selection and Labeling:
-
Use designated, leak-proof containers that are chemically compatible with this compound and any solvents used.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date accumulation began. Do not use chemical abbreviations.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and, for liquid waste, should have secondary containment.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.
4. Disposal of Empty Containers:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means, and no more than a minimal residue remains.
-
The first rinse of an "empty" container that held a hazardous chemical, such as this compound, must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
5. Arranging for Waste Pickup:
-
Once a waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department.
-
Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste composition and quantity.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert others in the area.
-
Wearing appropriate PPE (double gloves, lab coat, eye protection), contain liquid spills with absorbent pads or gauze. For powder spills, gently cover with a damp cloth or towel to avoid aerosolization.
-
Collect any broken glass with a scoop and place it in a designated sharps container for cytotoxic waste.
-
Place all contaminated materials into a clearly labeled hazardous waste bag or container.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.
-
-
Large Spills (>5 mL or 5 g):
-
Immediately alert others and evacuate the area. Restrict access to the spill location.
-
Contact your institution's EHS or emergency response team.
-
Only trained personnel with appropriate PPE, including a respirator, should clean up large spills.
-
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: General workflow for the proper disposal of this compound waste.
This guide is intended to provide essential safety and logistical information. By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to responsible chemical waste management. Always prioritize your institution's specific protocols and seek guidance from your EHS department when in doubt.
References
Personal protective equipment for handling ZW4864
Essential Safety and Handling Guide for ZW4864
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent, orally bioavailable small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.
-
Aerosol/Dust Prevention: Avoid generating dust or aerosols during handling.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended long-term storage is at -20°C.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Protocols
The following is a step-by-step guide for the safe handling of this compound in a typical laboratory experiment.
1. Preparation and Weighing:
- Don all required PPE as specified in the table above.
- Perform all weighing and initial dilutions inside a chemical fume hood.
- Use a dedicated and calibrated analytical balance.
- Carefully open the container to avoid creating airborne dust.
- Weigh the desired amount of this compound onto a weighing paper or into a suitable container.
- Clean the balance and surrounding area with a damp cloth to remove any residual powder.
2. Solubilization:
- Add the appropriate solvent to the container with the weighed this compound.
- Cap the container securely and mix by vortexing or sonicating until the compound is fully dissolved.
- Visually inspect the solution to ensure there are no undissolved particles.
3. Use in Experiments:
- When adding the this compound solution to cell cultures or other experimental systems, do so carefully to avoid splashes.
- Keep all containers with this compound clearly labeled.
- If working outside of a fume hood, ensure adequate local exhaust ventilation.
4. Decontamination and Waste Disposal:
- Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol).
- Dispose of all waste materials, including pipette tips, tubes, and unused solutions, in a designated hazardous waste container.
- Follow your institution's specific guidelines for hazardous waste disposal.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
